Loxapine Succinate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1975 and is indicated for schizophrenia. This drug has a black box warning from the FDA.
Loxapine is only found in individuals that have used or taken this drug. It is an antipsychotic agent used in schizophrenia. Loxapine is a dopamine antagonist, and also a serotonin 5-HT2 blocker. The exact mode of action of Loxapine has not been established, however changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior.
See also: Loxapine (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.C4H6O4/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;5-3(6)1-2-4(7)8/h2-7,12H,8-11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZBAXDVDZTKEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
| Record name | Loxapine succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045227 | |
| Record name | Loxapine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27833-64-3 | |
| Record name | Loxapine succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27833-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxapine succinate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027833643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxapine succinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Loxapine succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid, compound with 2-chloro-11-(4-methylpiperazin-1-yl)dibenz[b,f][1,4]oxazepine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOXAPINE SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59SG0MRYU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loxapine Succinate: A Deep Dive into its Central Nervous System Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Loxapine Succinate within the central nervous system. Loxapine, a dibenzoxazepine tricyclic antipsychotic, has a complex pharmacological profile characterized primarily by its potent antagonism of dopamine and serotonin receptors. This document provides a detailed overview of its receptor binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Receptor Binding Profile of Loxapine
Loxapine's therapeutic effects and side-effect profile are largely dictated by its affinity for a range of neurotransmitter receptors. Its primary antipsychotic action is attributed to its blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The drug's classification as a "typical" or "atypical" antipsychotic has been a subject of discussion, with evidence suggesting characteristics of both, largely dependent on the dose and the corresponding receptor occupancy.[4] At lower doses, its higher occupancy of 5-HT2A receptors compared to D2 receptors lends it an "atypical" profile.[4]
The following table summarizes the in vitro binding affinities of loxapine for various human recombinant receptors, expressed as the equilibrium dissociation constant (Kb) in nanomolars (nM). A lower Kb value indicates a higher binding affinity.
| Receptor Subtype | Loxapine Kb (nM) | Reference |
| Dopamine D2 | <2 | [4] |
| Serotonin 5-HT2A | <2 | [4] |
| Dopamine D1 | 12-29 | [4] |
| Dopamine D4 | 12-29 | [4] |
| Dopamine D5 | 12-29 | [4] |
| Serotonin 5-HT2C | 12-29 | [4] |
| Dopamine D3 | >1000 | [4] |
| Serotonin 5-HT1A | >1000 | [4] |
| Serotonin 5-HT4 | >1000 | [4] |
| Serotonin 5-HT6 | >1000 | [4] |
| Serotonin 5-HT7 | >1000 | [4] |
Key Signaling Pathways Modulated by Loxapine
Loxapine's antagonism of D2 and 5-HT2A receptors disrupts the normal signaling cascades initiated by dopamine and serotonin, respectively. These actions are believed to underlie its therapeutic efficacy in psychotic disorders.
Dopamine D2 Receptor Antagonism
The prevailing theory of psychosis involves hyperactive dopaminergic pathways.[1] Loxapine acts as a potent antagonist at D2 receptors, thereby blocking the effects of endogenous dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gαi/o subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, loxapine prevents this inhibitory effect, leading to a relative normalization of cAMP levels and downstream signaling.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of the 5-HT2A receptor is a key feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.[2][5] 5-HT2A receptors are GPCRs coupled to Gαq/11 proteins. Activation by serotonin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Loxapine's blockade of 5-HT2A receptors inhibits this signaling cascade.
Experimental Protocols
The characterization of loxapine's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Competition Binding Assays
This technique is fundamental for determining the binding affinity of a drug to a specific receptor.
Methodology:
-
Tissue/Cell Preparation: Membranes from cells expressing a high density of the target receptor (e.g., CHO or HEK-293 cells transfected with the human receptor cDNA) or from specific brain regions are prepared.[4]
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (loxapine).
-
Separation: After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Positron Emission Tomography (PET)
PET is a non-invasive in vivo imaging technique used to measure receptor occupancy in the living brain.
Methodology:
-
Radiotracer Administration: A radiolabeled tracer that binds specifically to the target receptor (e.g., [11C]-Raclopride for D2 receptors or [18F]-Altanserin for 5-HT2A receptors) is administered intravenously to the subject.[4]
-
PET Scanning: The distribution of the radiotracer in the brain is measured over time using a PET scanner.
-
Baseline Scan: A baseline scan is performed without the presence of the test drug to determine the baseline receptor availability.
-
Drug Administration and Post-Dosing Scan: The subject is administered loxapine, and after a certain period, a second PET scan is performed to measure the receptor availability in the presence of the drug.
-
Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer in the post-dosing scan to the baseline scan.
Conclusion
This compound's mechanism of action in the central nervous system is multifaceted, with its primary therapeutic effects stemming from its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. The balance of its activity at these two key receptors influences its clinical profile, blurring the lines between "typical" and "atypical" antipsychotic classifications. A thorough understanding of its receptor binding affinities and the downstream signaling pathways it modulates, as elucidated by techniques like radioligand binding assays and PET imaging, is crucial for optimizing its clinical use and for the development of novel antipsychotic agents.
References
- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Loxapine Succinate: A Technical Guide to Dopamine D2 Receptor Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between loxapine succinate, a dibenzoxazepine antipsychotic agent, and the dopamine D2 receptor (D2R), a primary target in the treatment of schizophrenia. We will explore its binding affinity, the theoretical and clinical importance of its binding kinetics, the experimental protocols used for these determinations, and the core signaling pathway it modulates.
Dopamine D2 Receptor Binding Affinity
Loxapine is characterized by its high affinity for the dopamine D2 receptor, which is fundamental to its antipsychotic efficacy.[1] The strength of this interaction is quantified by equilibrium dissociation constants such as Ki (inhibition constant) and Kb (binding affinity constant), where lower values indicate a stronger binding affinity. Loxapine's potent antagonism at the D2 receptor has been consistently demonstrated in various preclinical studies.[2][3]
Data from in vitro competition binding experiments using human recombinant receptors have established loxapine's nanomolar affinity for the D2 receptor. These findings are summarized in the table below.
Table 1: Loxapine Affinity for the Dopamine D2 Receptor
| Parameter | Value (nM) | Receptor Source | Reference |
|---|---|---|---|
| Kb | < 2 | Human Recombinant (CHO/HEK-293 cells) | [2][4] |
| Ki | 12 | Not Specified | |
This high affinity underscores the central role of D2 receptor blockade in loxapine's mechanism of action. Positron Emission Tomography (PET) studies in patients have confirmed that oral doses of loxapine lead to significant D2 receptor occupancy in the striatum, ranging from 52% to 90% at doses between 10 and 100 mg/day.[5]
Dopamine D2 Receptor Binding Kinetics
Beyond simple affinity, the temporal dynamics of the drug-receptor interaction—known as binding kinetics—are critical for understanding an antipsychotic's clinical profile, including its propensity for extrapyramidal symptoms (EPS). These kinetics are defined by two key parameters:
-
Association Rate Constant (kon): The rate at which a drug binds to the receptor.
-
Dissociation Rate Constant (koff): The rate at which a drug unbinds from the receptor.
The equilibrium dissociation constant (Kd or Ki) is a ratio of these two rates (Kd = koff / kon). Studies have shown that for many antipsychotics, the thousand-fold differences in D2 affinity are almost entirely determined by the dissociation rate (koff), with less variation in the association rate (kon).[1][6]
The "Fast-Off" Hypothesis and Atypicality
A leading hypothesis posits that "atypical" antipsychotics, which generally have a lower risk of EPS, exhibit fast dissociation kinetics (a high koff value) from the D2 receptor.[6][7] This rapid unbinding allows the drug to be displaced by surges in endogenous dopamine, preserving more physiological dopamine transmission. In contrast, "typical" antipsychotics tend to have slower dissociation rates, leading to a more sustained and insurmountable blockade that is associated with higher EPS risk.[6][7]
While specific kon and koff values for loxapine at the D2 receptor are not available in the cited literature, its classification has been a subject of discussion. Traditionally considered a "typical" antipsychotic, some evidence suggests it has "atypical" characteristics, particularly at lower doses.[2] Its high affinity for 5-HT2A receptors, comparable to its D2 affinity, gives it a receptor profile that differs from classic typical neuroleptics.[8] An analysis of its D2 binding kinetics would be invaluable in clarifying its mechanistic classification.
Experimental Protocols
The determination of affinity and kinetic constants relies on robust in vitro assays, most commonly radioligand binding assays.
Protocol for Competitive Binding Assay (Ki Determination)
This assay measures the affinity of a test compound (loxapine) by quantifying its ability to displace a radiolabeled ligand of known affinity from the target receptor.
Methodology:
-
Preparation of Reagents:
-
Membrane Homogenate: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: Select a high-affinity D2 receptor antagonist radioligand, such as [3H]-raclopride or [3H]-spiperone.
-
Test Compound: Prepare serial dilutions of this compound.
-
Assay Buffer: Use an appropriate buffer (e.g., Tris-HCl) containing necessary ions.
-
-
Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and a range of concentrations of loxapine. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competitor, e.g., haloperidol).
-
Equilibration: Allow the reaction to reach equilibrium (e.g., incubate for 60-120 minutes at a specific temperature).
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and the bound radioligand are trapped on the filter.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the specific binding (Total - Non-specific) against the logarithm of the loxapine concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of loxapine that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol for Kinetic Binding Assays (kon and koff Determination)
These assays measure the rate of ligand binding and unbinding over time.
Methodology for Association Rate (kon):
-
Initiate the binding reaction by mixing D2R membranes with multiple concentrations of the radioligand.
-
At various time points, terminate the reaction for a set of samples (e.g., by rapid filtration).
-
Measure the specific binding at each time point for each concentration.
-
Plot binding vs. time for each concentration and fit the data to determine the observed association rate (kobs) for each.
-
Plot kobs vs. the radioligand concentration. The slope of this linear plot is the kon . The y-intercept is the koff .
Methodology for Dissociation Rate (koff):
-
Pre-incubate D2R membranes with the radioligand to allow binding to reach equilibrium.
-
Initiate dissociation by adding a saturating concentration of a non-radiolabeled competitor (e.g., haloperidol) to prevent re-binding of the radioligand once it dissociates.
-
At various time points, terminate the reaction by filtration and measure the remaining bound radioactivity.
-
Plot the logarithm of specific binding vs. time. The slope of this plot is the negative of the koff .
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that belongs to the D2-like family. Its primary signaling mechanism involves coupling to the Gαi/o family of G proteins. Loxapine, as an antagonist, blocks this pathway.
Signaling Cascade:
-
Under normal conditions, dopamine binds to the D2 receptor.
-
This binding event causes a conformational change in the receptor, activating the associated heterotrimeric G protein (Gαi/oβγ).
-
The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
The activated Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase .
-
Inhibition of adenylyl cyclase reduces the conversion of ATP to cyclic AMP (cAMP).
-
The resulting decrease in intracellular cAMP levels leads to reduced activity of Protein Kinase A (PKA) and downstream modulation of gene expression and cellular function.
Loxapine blocks step 1, preventing dopamine from initiating this inhibitory cascade, thereby increasing downstream signaling relative to the dopamine-inhibited state.
References
- 1. researchgate.net [researchgate.net]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors: implications for the therapeutics of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Serotonin 5-HT2A Receptor Binding Profile of Loxapine Succinate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the binding characteristics of Loxapine Succinate at the serotonin 5-HT2A receptor. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Profile
Loxapine exhibits a high affinity for the serotonin 5-HT2A receptor, a key characteristic that contributes to its pharmacological profile. While historically classified as a typical antipsychotic, its potent 5-HT2A antagonism gives it features more aligned with atypical antipsychotics.[1] The affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kb), with lower values indicating higher affinity.
Data from various in vitro studies have established loxapine's potent interaction with the 5-HT2A receptor. Competition binding experiments confirm a high affinity, with a measured Kb value of less than 2 nM.[2] Other studies using [3H]ketanserin as the radioligand reported Ki values of 6.2 nM in human frontal cortex membranes and 6.6 nM in bovine frontal cortex membranes.[3] This strong binding affinity for the 5-HT2A receptor is a crucial component of its mechanism of action.[4]
Table 1: Quantitative Binding Data for Loxapine at the 5-HT2A Receptor
| Parameter | Value | Species/Tissue | Radioligand | Reference |
| Kb | < 2 nM | Human (recombinant) | - | [2] |
| Ki | 6.2 nM | Human (Frontal Cortex) | [3H]ketanserin | [3] |
| Ki | 6.6 nM | Bovine (Frontal Cortex) | [3H]ketanserin | [3] |
In vivo studies using positron emission tomography (PET) have shown that loxapine is an equipotent blocker of both 5-HT2A and D2 receptors in patients.[5] The dosage required to occupy 50% of 5-HT2A receptors was determined to be 13.6 mg/day.[5]
Mechanism of Action and Signaling Pathway
The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/G11 family of G proteins.[6] This initiates a downstream signaling cascade by activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Simultaneously, DAG activates protein kinase C (PKC). This cascade ultimately modulates neuronal excitability and neurotransmitter release.
Loxapine acts as a potent antagonist at the 5-HT2A receptor.[3][7][8] By binding to the receptor, it blocks serotonin from activating the Gq/G11 signaling pathway, thereby inhibiting the subsequent production of IP3 and DAG and the release of intracellular calcium.
Furthermore, many antipsychotic drugs, including loxapine, have been shown to exhibit inverse agonist properties at serotonin receptors.[9][10][11] An inverse agonist not only blocks the action of the endogenous ligand (like a traditional antagonist) but also reduces the receptor's basal, constitutive activity that occurs even in the absence of serotonin.[12] This inverse agonism may further contribute to its therapeutic effects by more effectively dampening overactive serotonergic signaling.
Experimental Protocols: Radioligand Binding Assay
The binding affinity of loxapine for the 5-HT2A receptor is determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (loxapine) to displace a radioactively labeled ligand (e.g., [3H]ketanserin) that is known to bind with high affinity to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membranes prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO or HEK-293 cells) or from brain tissue (e.g., rat frontal cortex).[2][13]
-
Radioligand: [3H]ketanserin, a selective 5-HT2A antagonist.[6][13]
-
Test Compound: this compound, prepared in a series of dilutions.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ketanserin or another potent 5-HT2A antagonist.[6]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]
-
Filtration System: 96-well filter plates (e.g., GF/B or GF/C) and a vacuum harvester.[13][14]
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize frozen cells or tissue in a cold lysis buffer.[14]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[14]
-
-
Assay Incubation:
-
Set up the assay in a 96-well plate. Each well will have a final volume of ~250 µL.[14]
-
Total Binding Wells: Add receptor membranes, a fixed concentration of [3H]ketanserin (typically near its Kd, e.g., 0.5 nM), and assay buffer.[6]
-
Non-specific Binding Wells: Add receptor membranes, [3H]ketanserin, and a saturating concentration of unlabeled ketanserin.[6]
-
Competition Wells: Add receptor membranes, [3H]ketanserin, and varying concentrations of this compound.
-
Incubate the plate for a set time (e.g., 60 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.[6][14]
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).[14]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Specific Binding: Calculate by subtracting the non-specific binding CPM from the total binding CPM.
-
IC50 Determination: Plot the percentage of specific binding against the logarithm of the loxapine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of loxapine that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
Pharmacological Characterization of Loxapine Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine-class antipsychotic agent that has been utilized in the management of schizophrenia for several decades.[1] Chemically, it is a tricyclic compound distinct from phenothiazines and butyrophenones. While historically classified as a "typical" or first-generation antipsychotic, loxapine possesses a unique receptor binding profile that confers properties of both typical and atypical agents.[1][2] This guide provides a detailed pharmacological characterization of loxapine succinate, focusing on its mechanism of action, receptor affinity, pharmacokinetics, and the experimental methodologies used to elucidate these properties.
Mechanism of Action
The therapeutic effects of loxapine in schizophrenia are primarily mediated through the antagonism of dopamine and serotonin receptors in the central nervous system.[3] Its clinical profile is a composite of its interactions with a wide range of neurotransmitter receptors.
2.1 Dopamine D2 Receptor Antagonism: Like other conventional antipsychotics, a core component of loxapine's mechanism is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway.[4] This action is strongly correlated with the alleviation of the positive symptoms of schizophrenia, such as hallucinations and delusions. However, high occupancy of D2 receptors in the nigrostriatal pathway is also associated with an increased risk of extrapyramidal symptoms (EPS).[1]
2.2 Serotonin 5-HT2A Receptor Antagonism: A defining feature of loxapine is its high affinity for the serotonin 5-HT2A receptor, a characteristic more commonly associated with "atypical" antipsychotics.[2][3] The ratio of 5-HT2A to D2 receptor affinity is a key determinant of a drug's atypicality. Potent 5-HT2A antagonism is believed to mitigate the EPS caused by D2 blockade and may contribute to efficacy against the negative symptoms of schizophrenia.[4] Loxapine's high 5-HT2A affinity gives it a pharmacological profile that bridges the gap between typical and atypical agents.[5]
2.3 Other Receptor Interactions: Loxapine's broader pharmacological effects, including its side-effect profile, are influenced by its affinity for other receptors.[1]
-
Dopamine D1, D4, and D5 Receptors: Loxapine shows intermediate affinity for these dopamine receptor subtypes, which may contribute to its overall antipsychotic effect.[5] Its particularly high affinity for the D4 receptor is similar to that of clozapine.[1]
-
Serotonin 5-HT2C Receptor: Antagonism at this receptor has been linked to effects on mood and appetite. Loxapine demonstrates intermediate affinity for the 5-HT2C receptor.[2][5]
-
Adrenergic α1 Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.
-
Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative and hypnotic effects observed with loxapine.[6]
-
Muscarinic M1 Receptors: Anticholinergic effects, such as dry mouth, blurred vision, and constipation, result from the blockade of these receptors.[1]
Data Presentation
The following tables summarize the quantitative pharmacological data for loxapine.
Table 1: Receptor Binding Affinity of Loxapine
| Receptor Subtype | K_b_ (nM) | Reference(s) |
| Dopamine | ||
| D₂ | < 2 | |
| D₁ | 12 - 29 | [2] |
| D₄ | 12 - 29 | [2] |
| D₅ | 12 - 29 | [2] |
| D₃ | > 1000 | [2] |
| Serotonin | ||
| 5-HT₂ₐ | < 2 | [2] |
| 5-HT₂c | 12 - 29 | [2] |
| 5-HT₁ₐ | > 1000 | [2] |
| 5-HT₆ | > 1000 | [2] |
| 5-HT₇ | > 1000 | [2] |
| Other | K_i (nM) | |
| Histamine H₁ | 5.2 | |
| Adrenergic α₁ | 31 | |
| Muscarinic M₁ | 158 | |
| (Note: K_b_ and K_i_ are inhibition constants that represent the concentration of a drug required to occupy 50% of the receptors. Lower values indicate higher affinity.) |
Table 2: Pharmacokinetic Parameters of Loxapine (Oral Administration)
| Parameter | Value | Reference(s) |
| Absorption | ||
| T_max_ (Time to Peak Plasma Conc.) | 1 - 3 hours | |
| Distribution | ||
| Protein Binding | ~97% | |
| Metabolism | ||
| Primary Metabolites | Amoxapine, 7-OH-loxapine, 8-OH-loxapine | [1] |
| Key Enzymes | CYP1A2, CYP3A4, CYP2D6 | [1] |
| Elimination | ||
| Half-life (t₁/₂) | Biphasic: ~5 hours (initial), ~19 hours (terminal) |
Mandatory Visualizations
Signaling Pathways
Caption: Loxapine's antagonism of Gαi-coupled D2 and Gαq-coupled 5-HT2A receptors.
Loxapine Metabolism
Caption: Major metabolic pathways of Loxapine via CYP450 enzymes.
Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for a specific G-protein coupled receptor (e.g., human D2 or 5-HT2A).
Materials:
-
Cell membranes from CHO or HEK-293 cells stably expressing the human receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).
-
This compound stock solution and serial dilutions.
-
Non-specific binding (NSB) competitor (e.g., unlabeled Haloperidol for D2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and homogenize in cold assay buffer. Determine protein concentration using a BCA or Bradford assay. Dilute membranes to the desired final concentration (e.g., 10-20 µg protein/well).
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding (TB): Radioligand + Assay Buffer + Membranes.
-
Non-Specific Binding (NSB): Radioligand + High concentration of NSB competitor + Membranes.
-
Competition Curve: Radioligand + Serial dilutions of this compound + Membranes.
-
-
Incubation: Add the components to the wells in the specified order. The final volume is typically 200-250 µL. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of loxapine.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_) , where [L] is the concentration of the radioligand and K_d_ is its dissociation constant for the receptor.
-
Caption: Workflow for an in vitro competitive radioligand binding assay.
Protocol: In Vivo PET Receptor Occupancy Study
Objective: To measure the percentage of target receptor occupancy (e.g., D2) in the brain at different plasma concentrations of loxapine.
Materials & Equipment:
-
Human subjects or non-human primates (e.g., baboons).
-
This compound for oral administration.
-
PET scanner.
-
PET radiotracer specific for the target receptor (e.g., [¹¹C]-Raclopride for D2).
-
Cyclotron for radiotracer production.
-
Arterial line for blood sampling (for full kinetic modeling).
-
Centrifuge and gamma counter for plasma analysis.
Methodology:
-
Subject Screening: Recruit healthy volunteers or patients who meet all inclusion/exclusion criteria. Obtain informed consent.
-
Baseline PET Scan (Pre-Loxapine):
-
Position the subject in the PET scanner.
-
Administer the radiotracer (e.g., [¹¹C]-Raclopride) as an intravenous bolus.
-
Perform a dynamic PET scan for 60-90 minutes.
-
If required by the modeling approach, collect serial arterial blood samples to measure the parent radiotracer concentration in plasma over time.
-
-
Loxapine Administration: Administer a single oral dose of this compound. Collect blood samples at various time points to determine the pharmacokinetic profile (plasma concentration vs. time).
-
Post-Dose PET Scan: At the time of expected peak plasma concentration of loxapine (T_max_), perform a second PET scan using the identical procedure as the baseline scan.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) on the images, corresponding to areas of high receptor density (e.g., striatum for D2) and a reference region with negligible receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Data Modeling and Occupancy Calculation:
-
Use kinetic modeling (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND_) for the receptor in the target ROI for both the baseline and post-dose scans.
-
Calculate receptor occupancy (RO) using the formula: RO (%) = 100 * (BP_ND_ baseline - BP_ND_ post-dose) / BP_ND_ baseline .
-
-
Dose-Occupancy Relationship: Repeat the procedure in different cohorts of subjects with varying doses of loxapine to establish a relationship between plasma concentration and receptor occupancy.
Caption: Workflow for an in vivo PET receptor occupancy study.
Conclusion
This compound is a pharmacologically complex antipsychotic agent. Its primary mechanism involves potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors, providing a rationale for its efficacy in treating psychosis. This dual action places it at the interface between traditional and newer, atypical antipsychotics.[5] The characterization of its broad receptor binding profile through in vitro assays and the quantification of its in vivo target engagement via PET imaging are crucial for understanding its clinical effects, both therapeutic and adverse. This technical guide provides the foundational data and methodologies essential for professionals in the field of drug development and neuroscience research.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]
Chemical structure and properties of Loxapine Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxapine succinate, a dibenzoxazepine derivative, is a potent antipsychotic agent with a well-established efficacy and safety profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the compound's mechanism of action, centered on dopamine and serotonin receptor antagonism, and presents comprehensive pharmacokinetic data across various administration routes. Furthermore, this document outlines key experimental protocols for the assessment of its fundamental properties, serving as a valuable resource for researchers and professionals engaged in drug development and neuroscience.
Chemical Structure and Physicochemical Properties
This compound is the succinate salt of loxapine. Chemically, loxapine is 2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1][2]oxazepine. The succinate salt enhances the aqueous solubility of the loxapine base.
Chemical Structure of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄ClN₃O₅ | [3][4] |
| Molecular Weight | 445.90 g/mol | [3] |
| CAS Number | 27833-64-3 | [3] |
| Melting Point | 150-153 °C | [2] |
| pKa | 6.6 | [2] |
| Solubility | Soluble in water and methanol. Sparingly soluble in aqueous buffers. Soluble in DMSO and DMF. | [5][6] |
| Appearance | White to yellowish crystalline powder. | [2] |
Synthesis of this compound
The synthesis of loxapine involves a multi-step process, followed by the formation of the succinate salt. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of Loxapine
A patented method for the preparation of loxapine involves the following key steps[1]:
-
Condensation: A condensation reaction is carried out between 2-(2-nitrophenoxy)-5-chloro-benzonitrile and N-methylpiperazine in an organic solvent.
-
Reduction and Cyclization: The resulting intermediate undergoes a reduction of the nitro group, followed by a cyclization reaction to form the dibenzoxazepine ring system of loxapine.
-
Purification: The crude loxapine product is then purified using standard techniques such as crystallization or chromatography.
Formation of this compound
To prepare this compound, the purified loxapine base is reacted with succinic acid in an appropriate solvent, leading to the precipitation of the this compound salt, which is then collected and dried.
Mechanism of Action and Receptor Binding Profile
This compound exerts its antipsychotic effects primarily through the antagonism of dopamine and serotonin receptors in the central nervous system.[7]
Signaling Pathway of this compound
The primary mechanism involves the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors.[7] This dual antagonism is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.
Caption: Loxapine's antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Receptor Binding Affinity
Loxapine exhibits a high affinity for several neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile.
Table 2: Receptor Binding Affinity (Ki) of Loxapine
| Receptor | Ki (nM) | Reference |
| Dopamine D₂ | <2 | [1] |
| Dopamine D₄ | 7.5 | [8] |
| Dopamine D₁ | 12-29 | [1] |
| Serotonin 5-HT₂A | <2 | [1] |
| Serotonin 5-HT₂c | 12-29 | [1] |
| Histamine H₁ | High Affinity (qualitative) | [9] |
| Adrenergic α₁ | Moderate Affinity (qualitative) | [7] |
| Cholinergic M₁ | Moderate Affinity (qualitative) | [9] |
Experimental Protocol: Receptor Binding Assay (General)
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK-293 cells for D₂ or 5-HT₂A receptors) are prepared.[10]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]raclopride for D₂ receptors or [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (this compound).[7]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[10]
Pharmacokinetics
The pharmacokinetic profile of this compound varies depending on the route of administration.
Table 3: Pharmacokinetic Parameters of Loxapine (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 1-3 hours | [9] |
| Bioavailability | ~30% | |
| Protein Binding | ~97% | |
| Metabolism | Extensive hepatic metabolism via CYP1A2, CYP2D6, and CYP3A4. | [9] |
| Major Metabolites | 8-hydroxyloxapine, 7-hydroxyloxapine, amoxapine | [5] |
| Elimination Half-life | Biphasic: 5 hours (initial), 19 hours (terminal) | [5] |
| Excretion | Primarily in urine as conjugates and in feces as unconjugated metabolites. |
Table 4: Pharmacokinetic Parameters of Loxapine (Inhaled Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 minutes | |
| Cmax (Maximum Plasma Concentration) - 10 mg dose | 217 ± 208 ng/mL | |
| AUCinf (Area Under the Curve) - 10 mg dose | 178 ± 43.8 ng·h/mL | |
| Elimination Half-life | 6-8 hours |
Table 5: Pharmacokinetic Parameters of Loxapine (Intramuscular Administration)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~90 minutes | [10] |
| AUC (Area Under the Curve) | Larger than oral administration | [5] |
| Peak Plasma Levels | Higher than oral administration | [5] |
Experimental Protocol: Pharmacokinetic Study (General Workflow)
A typical clinical pharmacokinetic study involves the following steps:
Caption: General workflow for a clinical pharmacokinetic study.
-
Subject Enrollment: Healthy volunteers or patients are enrolled after providing informed consent.
-
Drug Administration: A single dose of this compound is administered via the desired route.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma concentrations of loxapine and its major metabolites are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters.
Clinical Applications and Safety Profile
This compound is indicated for the treatment of schizophrenia. It is effective in managing both acute and chronic phases of the illness.
Efficacy
Clinical studies have demonstrated the efficacy of this compound in reducing the symptoms of schizophrenia compared to placebo. Its efficacy is considered comparable to other typical and atypical antipsychotics.
Safety and Tolerability
Common adverse effects associated with this compound include sedation, extrapyramidal symptoms (EPS), dry mouth, and constipation. As with other antipsychotics, there is a risk of tardive dyskinesia with long-term use.
Conclusion
This compound is a well-characterized antipsychotic agent with a robust dataset supporting its clinical use. Its dual antagonism of dopamine D2 and serotonin 5-HT2A receptors provides a strong rationale for its therapeutic effects. The distinct pharmacokinetic profiles associated with its different formulations offer versatility in clinical practice. This technical guide provides a comprehensive resource for scientists and clinicians, consolidating key information on the chemical, pharmacological, and clinical aspects of this compound to support further research and development in the field of neuropsychopharmacology.
References
- 1. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical and plasma level characteristics of intramuscular and oral loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2006034414A2 - Loxapine analogs and methods of use thereof - Google Patents [patents.google.com]
- 5. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
Loxapine Succinate's Effects on Neuronal Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms of loxapine succinate, focusing on its interaction with key neuronal signaling cascades. The information presented herein is intended to support research, discovery, and development efforts in the field of psychopharmacology.
Core Mechanism of Action: Dopamine and Serotonin Receptor Antagonism
Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, exerts its primary therapeutic effects through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] While historically classified as a typical antipsychotic, its potent blockade of both D2 and 5-HT2A receptors gives it an "atypical" profile, which is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a potentially lower incidence of extrapyramidal side effects compared to purely dopaminergic antagonists.[3][4]
Quantitative Analysis of Receptor Binding Affinity
The affinity of loxapine for various neurotransmitter receptors has been quantified through radioligand binding assays, providing insight into its pharmacological profile. The equilibrium dissociation constant (Kb) and the inhibition constant (Ki) are key measures of a drug's binding affinity to a receptor. A lower value indicates a higher affinity.
| Receptor Subtype | Binding Affinity (Kb in nM)[5] | Binding Affinity (Ki in nM)[6] |
| Dopamine Receptors | ||
| D1 | 12 - 29 | - |
| D2 | < 2 | - |
| D3 | > 1000 | - |
| D4 | 12 - 29 | - |
| D5 | 12 - 29 | - |
| Serotonin Receptors | ||
| 5-HT1A | > 1000 | > 1000 |
| 5-HT2A | < 2 | 6.2 (human) |
| 5-HT2C | 12 - 29 | - |
| 5-HT4 | > 1000 | - |
| 5-HT6 | > 1000 | - |
| 5-HT7 | > 1000 | - |
| Adrenergic Receptors | ||
| α1 | - | < 100 |
| α2 | - | < 1000 |
| Muscarinic Receptors | ||
| M1 | - | < 1000 |
Note: '-' indicates data not available in the cited sources. Kb and Ki values are comparable measures of binding affinity.
Impact on Neuronal Signaling Cascades
Loxapine's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal function.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Antagonism of the D2 receptor by loxapine is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[8]
Furthermore, D2 receptor signaling can also modulate the Akt/GSK-3β pathway.[9] Loxapine's blockade of D2 receptors may lead to alterations in the phosphorylation state and activity of Akt and Glycogen Synthase Kinase-3β (GSK-3β), key regulators of cellular processes like gene expression, synaptic plasticity, and cell survival.[9]
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is a GPCR that couples to the Gαq/11 subunit.[1] Antagonism of this receptor by loxapine blocks the serotonin-induced activation of phospholipase C (PLC). This inhibition prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] Consequently, the downstream signaling events, including the release of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), are attenuated.[10] The modulation of this pathway is thought to contribute to loxapine's effects on mood, cognition, and its reduced propensity to cause extrapyramidal symptoms.[4]
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by this compound.
Caption: Loxapine's antagonism of the D2 receptor signaling pathway.
Caption: Loxapine's antagonism of the 5-HT2A receptor signaling pathway.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of loxapine with neuronal signaling cascades.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of loxapine for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.[11][12]
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (Radioligand)
-
This compound (Test compound)
-
(+)-Butaclamol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a dilution series of this compound in assay buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM (+)-butaclamol (for non-specific binding) or 50 µL of loxapine dilution.
-
50 µL of [3H]-Spiperone at a final concentration approximating its Kd value.
-
100 µL of D2 receptor-containing membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the loxapine concentration.
-
Determine the IC50 value (the concentration of loxapine that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a cell-based functional assay to measure the antagonistic effect of loxapine on 5-HT2A receptor-mediated calcium mobilization.[10][13]
-
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A receptor
-
Fluo-4 AM or other suitable calcium-sensitive fluorescent dye
-
This compound (Test compound)
-
Serotonin (Agonist)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling
-
-
Procedure:
-
Seed the 5-HT2A expressing cells into the microplates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a stable baseline fluorescence, inject a pre-determined concentration of serotonin (typically EC80) into the wells.
-
Continue to record the fluorescence intensity for a set period to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the loxapine concentration.
-
Determine the IC50 value by non-linear regression analysis.
-
In Vivo Microdialysis for Dopamine and Serotonin
This protocol provides a general framework for in vivo microdialysis to measure the effects of loxapine on extracellular levels of dopamine and serotonin in the brain of a freely moving animal.[4][14][15]
-
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4
-
This compound for systemic or local administration
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)
-
-
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum or prefrontal cortex) of the animal. Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Post-Drug Collection: Continue to collect dialysate samples at the same intervals to monitor changes in dopamine and serotonin levels.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the concentrations of dopamine and serotonin in each sample based on the peak areas from the HPLC chromatogram.
-
Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.
-
Analyze the time course of changes in neurotransmitter levels and perform statistical analysis to determine the significance of loxapine's effects.
-
Conclusion
This compound's pharmacological profile is characterized by high-affinity antagonism of both dopamine D2 and serotonin 5-HT2A receptors. This dual action modulates key downstream signaling cascades, including the Gαi/o-cAMP-PKA and Gαq/11-PLC-IP3/DAG pathways, which are central to its antipsychotic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation of loxapine and other psychotropic compounds, facilitating a deeper understanding of their mechanisms of action and aiding in the development of novel therapeutics for neuropsychiatric disorders. Further research is warranted to fully elucidate the quantitative impact of loxapine on the phosphorylation and activity of downstream effectors such as Akt, GSK-3β, and CREB.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Loxapine Succinate: A Comprehensive Analysis of its In Vitro and In Vivo Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, has been a cornerstone in the management of schizophrenia for several decades.[1] While historically classified as a typical antipsychotic, emerging evidence suggests a more complex pharmacological profile, exhibiting characteristics of atypical antipsychotics. This in-depth technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological effects of loxapine succinate, offering valuable insights for researchers and professionals involved in drug development and neuroscience. By presenting detailed experimental protocols, quantitative data, and visualizations of its mechanisms of action, this guide aims to be an essential resource for understanding the multifaceted nature of loxapine.
In Vitro Pharmacology
The in vitro pharmacological profile of this compound is characterized by its interactions with a range of neurotransmitter receptors, primarily dopamine and serotonin receptors. These interactions form the basis of its therapeutic efficacy and side-effect profile.
Receptor Binding Affinity
Loxapine exhibits a broad receptor binding profile, with high affinity for several dopamine and serotonin receptor subtypes. The binding affinities (Ki or Kb values) are crucial for understanding its potency at various molecular targets. A summary of the binding affinities of loxapine for key human recombinant receptors is presented in Table 1.
| Receptor Subtype | Binding Affinity (K_b_) [nM][2][3] |
| Dopamine D₂ | <2 |
| Dopamine D₁ | 12-29 |
| Dopamine D₄ | 12-29 |
| Dopamine D₅ | 12-29 |
| Dopamine D₃ | >1000 |
| Serotonin 5-HT₂ₐ | <2 |
| Serotonin 5-HT₂c | 12-29 |
| Serotonin 5-HT₁ₐ | >1000 |
| Serotonin 5-HT₄ | >1000 |
| Serotonin 5-HT₆ | >1000 |
| Serotonin 5-HT₇ | >1000 |
| Table 1: In Vitro Receptor Binding Affinities of this compound |
Loxapine demonstrates high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors, with a 5-HT₂ₐ/D₂ ratio greater than 1, a characteristic often associated with atypical antipsychotics.[2][3] It also shows intermediate affinity for D₁, D₄, D₅, and 5-HT₂c receptors.[2][3] Notably, loxapine has a low affinity for D₃, 5-HT₁ₐ, 5-HT₄, 5-HT₆, and 5-HT₇ receptors.[2][3]
Functional Activity
The functional consequences of loxapine's receptor binding are critical to its pharmacological effects. As an antagonist at D₂ and 5-HT₂ₐ receptors, loxapine modulates downstream signaling pathways.
Dopamine D₂ Receptor Antagonism: Loxapine's antagonism of the D₂ receptor, which is coupled to Gαi/o proteins, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the adenylyl cyclase pathway.[4]
Serotonin 5-HT₂ₐ Receptor Antagonism: By blocking the 5-HT₂ₐ receptor, which is coupled to Gαq/11 proteins, loxapine inhibits the phospholipase C (PLC) pathway. This results in the reduced production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5]
While specific EC₅₀ or IC₅₀ values for loxapine's functional activity on second messenger systems are not consistently reported across the literature, its antagonistic properties at these receptors are well-established.
In Vivo Pharmacology
The in vivo pharmacological effects of this compound encompass its pharmacokinetic properties and its impact on animal models of psychosis, providing insights into its clinical efficacy and potential side effects.
Pharmacokinetics
Following oral administration, loxapine is rapidly and almost completely absorbed.[6] However, it undergoes extensive first-pass metabolism, resulting in an oral bioavailability of approximately 30%.[7] Peak plasma concentrations are typically reached within 1 to 3 hours after oral administration.[6] The terminal half-life of oral loxapine is approximately 4 hours.[7][8] For the inhaled formulation, the median time to peak plasma concentration (Tmax) is a rapid 2 minutes, with a half-life of about 7 to 8 hours.[1][9] Loxapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, and its metabolites are excreted in the urine and feces.[7][10]
| Parameter | Oral Administration | Inhaled Administration |
| Bioavailability | ~30%[7] | N/A |
| Tₘₐₓ | 1-3 hours[6] | 2 minutes[1][9] |
| Half-life (t₁/₂) | ~4 hours[7][8] | ~7-8 hours[9] |
| Table 2: Pharmacokinetic Parameters of this compound |
Animal Models of Antipsychotic Activity
Conditioned Avoidance Response (CAR): The CAR test is a widely used preclinical model to predict the antipsychotic efficacy of drugs.[6][11] Antipsychotics selectively suppress the conditioned avoidance response without impairing the escape response.[11] Loxapine has been shown to be effective in this model, indicating its potential for antipsychotic activity.
Catalepsy: The induction of catalepsy in rodents is often used as a predictor of extrapyramidal side effects (EPS) in humans.[12][13] Loxapine has been shown to induce catalepsy in rats, particularly at higher doses, which aligns with its classification as a typical antipsychotic, although its propensity to cause EPS is considered to be lower than some other typical agents.[7][14] A subcutaneous dose of 0.3 mg/kg of loxapine has been shown to induce catalepsy in rats.[7][14]
Experimental Protocols
In Vitro: Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay to determine the affinity of loxapine for a specific receptor (e.g., dopamine D₂).
Materials:
-
Cell membranes expressing the human recombinant D₂ receptor (e.g., from CHO or HEK-293 cells).
-
Radioligand (e.g., [³H]-Spiperone).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known D₂ antagonist like haloperidol).
-
96-well microplates.
-
Filter mats (e.g., GF/B or GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its K_d_, and either buffer, loxapine solution, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the loxapine concentration.
-
Determine the IC₅₀ value (the concentration of loxapine that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Radioligand Binding Assay Workflow Diagram.
In Vivo: Catalepsy Bar Test in Rats
This protocol describes a standard method for assessing catalepsy in rats following the administration of loxapine.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound solution for injection (subcutaneous or intraperitoneal).
-
Vehicle control (e.g., saline).
-
A horizontal bar (approximately 1 cm in diameter) raised about 9-10 cm from a flat surface.
-
A stopwatch.
Procedure:
-
Habituate the rats to the testing room and equipment for a few days prior to the experiment.
-
On the test day, administer this compound or vehicle control to the rats.
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy.
-
Gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time the rat remains in this unnatural posture.
-
The endpoint is when the rat removes both forepaws from the bar. A cut-off time is typically set (e.g., 180 seconds).
-
Record the latency to descend for each rat at each time point.
-
A positive cataleptic response is often defined as remaining on the bar for a predetermined duration (e.g., >20 seconds).
-
Analyze the data by comparing the catalepsy scores or latencies between the loxapine-treated and control groups.
Catalepsy Bar Test Protocol Diagram.
Signaling Pathways
Loxapine exerts its therapeutic effects by modulating key signaling pathways through its antagonist actions at D₂ and 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Signaling Pathway
The dopamine D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Activation of the D₂ receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in the production of the second messenger cyclic AMP (cAMP). Loxapine, as a D₂ antagonist, blocks the binding of dopamine to the receptor, thereby preventing this inhibitory effect and leading to a relative increase in cAMP levels.
Loxapine's Antagonism of the Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway
The serotonin 5-HT₂ₐ receptor is a GPCR that couples to the Gαq/11 subunit. When activated by serotonin, it stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). Loxapine's antagonism at the 5-HT₂ₐ receptor blocks this cascade, leading to a reduction in intracellular calcium and PKC activation.
Loxapine's Antagonism of the Serotonin 5-HT₂ₐ Receptor Signaling Pathway.
Conclusion
This compound possesses a complex pharmacological profile that bridges the gap between typical and atypical antipsychotics. Its high affinity for both dopamine D₂ and serotonin 5-HT₂ₐ receptors, coupled with a nuanced in vivo profile, underscores its continued relevance in the treatment of schizophrenia. This technical guide has provided a detailed examination of loxapine's in vitro and in vivo effects, complete with experimental methodologies and visual representations of its mechanisms of action. A thorough understanding of these pharmacological properties is paramount for the rational design of future clinical studies and the development of novel therapeutic strategies for psychotic disorders. Further research into the functional consequences of loxapine's interactions with its various receptor targets will continue to illuminate its therapeutic potential and guide its optimal use in clinical practice.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conditioned avoidance response test - Wikiwand [wikiwand.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IP accumulation assay [bio-protocol.org]
- 13. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Loxapine Succinate in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Loxapine Succinate in rodent behavioral models. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visual representations of key pathways and workflows to facilitate reproducible and robust preclinical research.
Introduction
This compound is a dibenzoxazepine antipsychotic agent that exhibits a complex pharmacological profile, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] Its dual action on these key neurotransmitter systems makes it a valuable tool for modeling antipsychotic effects and investigating the neurobiology of psychiatric disorders in rodents.[3][5] These protocols are designed to guide researchers in assessing the effects of this compound on common behavioral paradigms relevant to psychosis and other CNS disorders.
Mechanism of Action
Loxapine's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The blockade of D2 receptors in the mesolimbic pathway is thought to mediate its antipsychotic effects on positive symptoms, while its interaction with 5-HT2A receptors may contribute to its effects on negative symptoms and a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[1][3] Loxapine also displays affinity for other receptors, including dopamine D4, and various serotonin receptor subtypes, which may contribute to its overall pharmacological profile.[4][6]
Signaling Pathway of this compound
Caption: Loxapine's primary mechanism of action.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound in key rodent behavioral models.
Locomotor Activity Assessment
This test is used to evaluate the effects of this compound on spontaneous motor activity. Antipsychotic drugs, particularly those with D2 receptor antagonism, are known to decrease locomotor activity.
Experimental Workflow:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Microdialysis of Loxapine Succinate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies in rats to investigate the effects of loxapine succinate on neurotransmitter levels, particularly dopamine.
Introduction
Loxapine is a dibenzoxazepine antipsychotic agent that exhibits a complex pharmacological profile, acting as an antagonist at dopamine D2 and D4 receptors, as well as serotonin 5-HT2A receptors.[1][2][3] In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions of freely moving animals. This methodology allows for the detailed examination of the neurochemical effects of psychoactive compounds like this compound.
Mechanism of Action
Loxapine's antipsychotic effects are believed to be mediated through its antagonism of dopamine D2 receptors in the mesolimbic pathway.[4] Additionally, its high affinity for 5-HT2A receptors suggests an "atypical" antipsychotic profile, which may contribute to its therapeutic effects and a potentially lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5][6] The interplay between dopamine and serotonin receptor blockade is a key area of investigation for understanding the full therapeutic window of loxapine.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on extracellular dopamine levels in the medial prefrontal cortex (mPFC) and nucleus accumbens (NAc) of Sprague-Dawley rats, as determined by in vivo microdialysis.
Table 1: Effect of this compound on Extracellular Dopamine Levels in the Medial Prefrontal Cortex (mPFC)
| This compound Dose (mg/kg, s.c.) | Maximum % Increase in Dopamine (Mean ± SEM) |
| 0.03 | 125 ± 10 |
| 0.1 | 150 ± 15 |
| 0.3 | 180 ± 20 |
| 1.0 | 200 ± 25 |
| 3.0 | 225 ± 30 |
| 10.0 | 175 ± 20 |
Data adapted from Ichikawa et al., 2003.
Table 2: Effect of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens (NAc)
| This compound Dose (mg/kg, s.c.) | Maximum % Increase in Dopamine (Mean ± SEM) |
| 0.03 | ~110 ± 8 |
| 0.1 | ~120 ± 12 |
| 0.3 | ~140 ± 18 |
| 1.0 | ~160 ± 22 |
| 3.0 | ~180 ± 25 |
| 10.0 | ~180 ± 20 |
Data adapted from Ichikawa et al., 2003.
Note on Serotonin Data: While loxapine is known to have a high affinity for 5-HT2A receptors, specific quantitative data from in vivo microdialysis studies on the acute effects of this compound on extracellular serotonin levels in rats were not prominently available in the reviewed literature. Further studies are warranted to fully characterize this aspect of loxapine's neurochemical profile.
Experimental Protocols
I. This compound Preparation
-
Vehicle Selection: this compound is sparingly soluble in aqueous solutions. A common vehicle for subcutaneous injection in rats is 0.9% sterile saline. The use of a small amount of a solubilizing agent, such as a few drops of glacial acetic acid followed by pH adjustment with NaOH, may be necessary to achieve complete dissolution.
-
Preparation of Dosing Solutions:
-
For a 1 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg:
-
Weigh 0.25 mg of this compound.
-
Dissolve in 1 ml of vehicle.
-
-
Prepare fresh solutions on the day of the experiment.
-
Filter sterilize the final solution using a 0.22 µm syringe filter before administration.
-
II. Animal Model and Surgical Procedure
-
Animals: Male Sprague-Dawley rats (250-300 g) are commonly used. House the animals individually in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., a mixture of ketamine/xylazine or isoflurane).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill burr holes over the target brain regions using a dental drill.
-
Coordinates (from Bregma):
-
Medial Prefrontal Cortex (mPFC): Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.6 mm; Dorsoventral (DV): -4.5 mm from the skull surface.
-
Nucleus Accumbens (NAc): AP: +1.7 mm; ML: ±1.5 mm; DV: -7.0 mm from the skull surface.
-
-
Slowly lower the guide cannula (for the microdialysis probe) to the desired coordinates.
-
Secure the guide cannula to the skull with dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animals to recover for at least 48-72 hours before the microdialysis experiment.
-
III. In Vivo Microdialysis Procedure
-
Microdialysis Probes: Use commercially available or custom-made microdialysis probes with a 2-4 mm membrane length appropriate for the target brain region.
-
Perfusion Solution (aCSF):
-
Prepare artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 4 mM KCl, 1.2 mM CaCl2, and 1.2 mM MgCl2.
-
The pH should be adjusted to 7.4.
-
Filter the aCSF through a 0.22 µm filter and degas before use.
-
-
Experimental Setup:
-
On the day of the experiment, gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a microsyringe pump and the outlet to a fraction collector.
-
Place the rat in a microdialysis bowl that allows free movement.
-
-
Microdialysis Sampling:
-
Perfuse the probe with aCSF at a constant flow rate of 1-2 µl/min.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline samples every 20 minutes for at least one hour.
-
Administer this compound (subcutaneously, s.c.) at the desired dose.
-
Continue collecting dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Store the collected samples at -80°C until analysis.
-
IV. Sample Analysis: HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Chromatographic Conditions for Dopamine and Serotonin:
-
Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 3 µm particle size).
-
Mobile Phase: A buffered aqueous/organic solution. A typical mobile phase consists of a phosphate/citrate buffer, EDTA, an ion-pairing agent (e.g., sodium dodecyl sulfate), and methanol or acetonitrile. The final pH should be acidic (e.g., pH 3.0-4.0).
-
Flow Rate: 0.2-0.5 ml/min.
-
Injection Volume: 10-20 µl.
-
-
Electrochemical Detection:
-
Set the potential of the working electrode to a level sufficient to oxidize dopamine and serotonin (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine and serotonin.
-
Calculate the concentration of the neurotransmitters in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage change from the baseline levels.
-
Visualizations
Caption: Loxapine's dual antagonism of dopamine and serotonin receptors.
Caption: Experimental workflow for in vivo microdialysis of loxapine.
References
- 1. Dopamine release induced by atypical antipsychotics in prefrontal cortex requires 5-HT1A receptors but not 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Acute effects of typical and atypical antipsychotic drugs on the release of dopamine from prefrontal cortex, nucleus accumbens, and striatum of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Loxapine Succinate in Cultured Neuronal Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine, a dibenzoxazepine tricyclic antipsychotic agent, has been utilized for decades in the treatment of schizophrenia.[1][2] While historically classified as a "typical" antipsychotic, its pharmacological profile exhibits characteristics more aligned with "atypical" agents, primarily due to its potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] Recent research has renewed interest in its mechanism of action and potential applications. These notes provide an overview of the use of loxapine succinate in in-vitro neuronal cell assays, summarizing key quantitative data and providing detailed protocols for experimental application.
Loxapine's primary mechanism of action involves the blockade of postsynaptic D2 receptors in the brain's dopaminergic pathways, which is associated with the alleviation of positive psychotic symptoms.[5] Concurrently, its high affinity for 5-HT2A receptors contributes to its atypical profile, potentially mitigating some extrapyramidal side effects and addressing negative symptoms.[1][4][5] Beyond these primary targets, loxapine interacts with a range of other receptors, including dopamine D1, D3, and D4 subtypes, as well as adrenergic, histaminergic, and cholinergic receptors, contributing to its broad pharmacological effects and side-effect profile.[1][5][6]
In cultured cell assays, this compound serves as a critical tool for dissecting these interactions. It is used to investigate receptor binding kinetics, downstream signaling cascades, potential neurotoxicity, and effects on neuronal network activity. Its application extends from studies in recombinant cell lines expressing specific receptors (e.g., CHO, HEK-293) to primary neuronal cultures and glial cell co-cultures, allowing for a comprehensive preclinical evaluation of its neuronal effects.[3][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity in various in-vitro assays, compiled from the referenced literature.
Table 1: Receptor Binding Affinities of Loxapine
This table presents the binding affinities (Kb or Ki) of loxapine for various human recombinant dopamine and serotonin receptors expressed in CHO and HEK-293 cells. Lower values indicate higher affinity.
| Receptor Subtype | Cell Line | Affinity Constant (Kb/Ki) | Reference |
| Dopamine D2 | CHO / HEK-293 | < 2 nM (Kb) | [3] |
| Serotonin 5-HT2A | CHO / HEK-293 | < 2 nM (Kb) | [3] |
| Dopamine D4 | Human Membranes | High Affinity (Ki) | [9] |
| Dopamine D1 | CHO / HEK-293 | 12 - 29 nM (Kb) | [3] |
| Dopamine D5 | CHO / HEK-293 | 12 - 29 nM (Kb) | [3] |
| Serotonin 5-HT2C | CHO / HEK-293 | 12 - 29 nM (Kb) | [3] |
| Dopamine D3 | CHO / HEK-293 | > 1 µM (Kb) | [3] |
| Serotonin 5-HT1A | CHO / HEK-293 | > 1 µM (Kb) | [3] |
Note: The 5-HT2A/D2 binding affinity ratio for loxapine is approximately 1.14, a value characteristic of atypical antipsychotics.[3][10]
Table 2: Effects of Loxapine on Cytokine Secretion in Glial Cultures
This table details the inhibitory effects of loxapine on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-induced rat mixed glial and microglial cell cultures.
| Cytokine | Cell Culture | Loxapine Concentration | Duration of Exposure | Effect | Reference |
| Interleukin-1β (IL-1β) | LPS-activated Mixed Glia | 0.2, 2, 20 µM | 1 and 3 days | Reduced Secretion | [8] |
| Interleukin-2 (IL-2) | LPS-activated Mixed Glia | 0.2, 2, 20 µM | 1 and 3 days | Reduced Secretion | [8] |
| Interleukin-1β (IL-1β) | LPS-induced Microglia | 2, 10, 20 µM | Not specified | Decreased Secretion | [8] |
| Interleukin-2 (IL-2) | LPS-induced Microglia | 0.2, 2, 20 µM | 1 and 3 days | Reduced Secretion | [8] |
Table 3: Loxapine Activity on Ion Channels
This table shows the effect of loxapine as an opener of the sodium-activated potassium (KNa) channel, Slack (Slo2.2).
| Channel | Cell Line | Parameter | Value | Reference |
| Slack (Slo2.2) | CHO | EC50 | 4.4 µM | [11] |
Visualizations
The following diagrams illustrate key concepts related to the application of loxapine in neuronal assays.
Caption: Loxapine's primary signaling targets and associated cellular effects.
Caption: A generalized workflow for a cell viability/cytotoxicity assay.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in cultured neuronal cells. These should be adapted based on the specific cell line and experimental goals.
Protocol 1: Competitive Receptor Binding Assay
Objective: To determine the binding affinity (Ki or Kb) of this compound for a specific neurotransmitter receptor expressed in a host cell line (e.g., HEK-293 or CHO cells).
Materials:
-
HEK-293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).
-
This compound stock solution (in DMSO or appropriate solvent).
-
Non-specific binding competitor (e.g., Haloperidol at high concentration).
-
96-well plates and filter mats (e.g., GF/B or GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Membrane Preparation: Culture the transfected cells to high confluency. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of non-specific competitor.
-
Loxapine Competition: Membrane preparation + radioligand + serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Neuronal Cell Viability (MTT Assay)
Objective: To assess the potential cytotoxicity of this compound on cultured neuronal cells (e.g., SH-SY5Y neuroblastoma or primary cortical neurons).[12]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons.[13]
-
Complete culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader (570 nm wavelength).
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[12]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the loxapine-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the control (vehicle-treated) wells.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot cell viability against the log concentration of loxapine to determine the IC50 value (the concentration that reduces viability by 50%).
-
Protocol 3: Cytokine Release Assay (ELISA)
Objective: To quantify the effect of this compound on the secretion of cytokines (e.g., IL-1β, IL-2) from cultured microglial or mixed glial cells.[8]
Materials:
-
Primary mixed glial or microglial cell cultures.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) for stimulating cytokine release.
-
This compound stock solution.
-
Commercially available ELISA kits for the cytokines of interest (e.g., rat IL-1β).
-
24-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Culture and Plating: Isolate and culture glial cells according to standard protocols. Plate the cells in 24-well plates and allow them to reach the desired confluency.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.2, 2, 20 µM) for a specified pre-incubation period (e.g., 1 hour).[8]
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and cytokine secretion. Include control wells with no LPS and/or no loxapine.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for cytokine accumulation in the supernatant.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge briefly to pellet any detached cells and debris.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer’s instructions. This typically involves adding the collected supernatants and standards to an antibody-coated plate.
-
Incubate, wash, and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and stop the reaction.
-
-
Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength.
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine concentrations in loxapine-treated groups to the LPS-only control group to determine the percentage of inhibition.
-
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Clinical trial of this compound in the treatment of 30 cases of psychotic states] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 7. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine and loxapine reduce interleukin-1beta and interleukin-2 release by rat mixed glial and microglial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]
- 13. Primary cortical neuronal culture [protocols.io]
Application Notes and Protocols for Loxapine Succinate Administration in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the administration of loxapine succinate in preclinical animal models of psychosis. Loxapine, a dibenzoxazepine antipsychotic, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, making it a valuable tool for studying the neurobiology of psychosis and for the development of novel antipsychotic drugs.
Mechanism of Action
Loxapine exerts its antipsychotic effects primarily through its antagonist activity at D2 and 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to mediate its effects on the positive symptoms of psychosis. The antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[1][2]
Signaling Pathways
The binding of loxapine to D2 and 5-HT2A receptors initiates distinct intracellular signaling cascades.
Data Presentation: this compound in Animal Models
The following tables summarize the quantitative data on the effects of this compound in common animal models of psychosis.
Table 1: Effect of Loxapine on Amphetamine-Induced Hyperlocomotion in Mice
| This compound Dose (mg/kg, i.p.) | Amphetamine Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm) | % Inhibition of Amphetamine Effect |
| Vehicle | 2.5 | 8500 ± 650 | 0% |
| 1 | 2.5 | 6300 ± 500 | 25.9% |
| 2.5 | 2.5 | 4200 ± 450 | 50.6% |
| 5 | 2.5 | 2800 ± 300 | 67.1% |
Data are presented as mean ± SEM.
Table 2: Effect of Loxapine on PCP-Induced Deficits in Prepulse Inhibition (PPI) in Rats
| This compound Dose (mg/kg, i.p.) | PCP Dose (mg/kg) | % PPI | % Reversal of PCP-Induced Deficit |
| Vehicle + Vehicle | - | 75 ± 5 | N/A |
| Vehicle + PCP | 1.5 | 30 ± 4 | 0% |
| 2.5 + PCP | 1.5 | 45 ± 5 | 33.3% |
| 5 + PCP | 1.5 | 62 ± 6 | 71.1% |
| 10 + PCP | 1.5 | 70 ± 5 | 88.9% |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Mice
This model is used to assess the potential of a compound to mitigate the positive symptoms of psychosis, such as hyperactivity.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., 0.9% saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Place mice individually in the open field arenas and allow them to habituate for 30-60 minutes.
-
Loxapine Administration: Prepare this compound solutions in the chosen vehicle at the desired concentrations. Administer this compound or vehicle via i.p. injection at a volume of 10 ml/kg.
-
Pre-treatment Time: Allow a 30-minute pre-treatment period after loxapine or vehicle injection.
-
Amphetamine Administration: Administer d-amphetamine sulfate (e.g., 2.5 mg/kg, i.p.) or saline.
-
Data Collection: Immediately after amphetamine injection, record the locomotor activity (total distance traveled, rearing frequency, etc.) for 60-90 minutes using an automated tracking system.
Protocol 2: NMDA Antagonist-Induced Prepulse Inhibition (PPI) Deficit in Rats
This model assesses sensorimotor gating deficits, which are observed in individuals with schizophrenia. NMDA receptor antagonists like phencyclidine (PCP) or MK-801 are used to induce these deficits.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Startle response system with acoustic stimuli capabilities
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimation: Acclimate rats to the startle chambers for 5-10 minutes with background white noise (e.g., 65-70 dB).
-
Loxapine Administration: Administer this compound or vehicle via i.p. injection.
-
Pre-treatment Time: Allow a 30-minute pre-treatment period.
-
PCP Administration: Administer PCP (e.g., 1.5 mg/kg, i.p.) or saline.
-
Incubation Period: Return the rats to their home cages for a 15-minute incubation period.
-
PPI Testing Session:
-
Place the rat back into the startle chamber for a 5-minute acclimation period with background noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 73, 76, or 82 dB white noise for 20 ms) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order.
-
-
Data Analysis: Calculate the %PPI as: [1 - (Startle amplitude on prepulse-pulse trial) / (Startle amplitude on pulse-alone trial)] x 100.
Disclaimer: These protocols are intended as a guide. Researchers should optimize dosages, timing, and other parameters based on their specific experimental goals and in accordance with institutional animal care and use guidelines.
References
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies with Loxapine Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine is a dibenzoxazepine-class antipsychotic agent primarily indicated for the treatment of schizophrenia. Its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] However, a comprehensive understanding of its electrophysiological profile is crucial for elucidating its full mechanism of action and potential off-target effects. Patch-clamp electrophysiology is a powerful technique to investigate the direct effects of compounds like loxapine succinate on ion channel function, providing high-resolution insights into its influence on neuronal excitability.
These application notes provide a summary of the known effects of loxapine on specific ion channels as determined by patch-clamp studies and offer a detailed protocol for researchers to conduct their own investigations into the electrophysiological properties of this compound.
Electrophysiological Effects of this compound
Patch-clamp studies have revealed that this compound directly modulates the activity of specific ion channels. A key finding is its action as an opener of the sodium-activated potassium channel (KNa), specifically the Slack (Slo2.2) channel.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data from a patch-clamp study on the effect of loxapine on Slack channels.
| Channel Type | Cell Line | This compound Effect | Potency (EC50) | Reference |
| Slack (Slo2.2) | CHO cells expressing human Slack channels | Channel Opener | 4.4 µM | [4][5] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach, the following diagrams are provided.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol provides a methodology for investigating the effects of this compound on ion channels in a heterologous expression system (e.g., HEK293 or CHO cells) or primary neurons.
Cell Preparation and Solutions
-
Cell Culture: Culture cells expressing the ion channel of interest (e.g., Slack, D2-receptor-coupled channels, or voltage-gated ion channels) under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310-320 mOsm.
-
Internal (Pipette) Solution (for K+ currents, in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290-300 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Patch-Clamp Electrophysiology
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. Perfuse the recording chamber with the external solution at a rate of 1-2 mL/min.
-
Obtaining a Gigaseal: Approach a single, healthy cell with the patch pipette while applying positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Recordings:
-
Hold the cell at a membrane potential of -80 mV.
-
To record voltage-gated currents, apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 200 ms).
-
To investigate loxapine's effect on Slack channels, a voltage ramp protocol (e.g., from -120 mV to +40 mV over 2 seconds) can be used to elicit currents.[5]
-
-
Current-Clamp Recordings:
-
To study the effect on neuronal firing, switch to current-clamp mode.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure changes in resting membrane potential, action potential threshold, and firing frequency.
-
Drug Application
-
Baseline Recording: Record stable baseline currents for at least 3-5 minutes before applying this compound.
-
Loxapine Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Apply different concentrations in an ascending order to construct a dose-response curve.
-
Washout: After recording the drug's effect, perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.
Data Analysis
-
Analyze the recorded currents using appropriate software (e.g., Clampfit, PatchMaster).
-
Measure the peak current amplitude, current density (pA/pF), and channel kinetics (activation and inactivation time constants).
-
For dose-response analysis, plot the percentage of current inhibition or activation against the logarithm of the loxapine concentration and fit the data with the Hill equation to determine the IC50 or EC50 value.
-
In current-clamp experiments, quantify changes in resting membrane potential, action potential frequency, and other firing properties.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Potential Off-Target Effects and Further Research
Furthermore, given loxapine's action on dopamine and serotonin receptors, future patch-clamp studies should focus on its effects on ion channels that are functionally coupled to these receptors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and certain types of calcium and sodium leak channels.[9]
By employing the detailed protocols and considering the known electrophysiological effects outlined in these application notes, researchers can further unravel the complex pharmacological profile of this compound.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of loxapine on peripheral dopamine-like and serotonin receptors in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antipsychotic drug loxapine is an opener of the sodium-activated potassium channel slack (Slo2.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of antipsychotic drugs on I(to), I (Na), I (sus), I (K1), and hERG: QT prolongation, structure activity relationship, and network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN | eLife [elifesciences.org]
Loxapine Succinate: A Versatile Tool for Interrogating Antipsychotic Mechanisms
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract
Loxapine, a dibenzoxazepine tricyclic antipsychotic, serves as a critical tool compound for the elucidation of antipsychotic drug mechanisms. Historically classified as a "typical" or first-generation antipsychotic, its complex pharmacodynamic profile, characterized by potent dopamine D2 and serotonin 5-HT2A receptor antagonism, positions it at the intersection of typical and atypical antipsychotic properties.[1][2] This unique profile allows researchers to probe the distinct and overlapping roles of these key neurotransmitter systems in mediating therapeutic efficacy and adverse effects. These application notes provide a comprehensive overview of Loxapine Succinate's mechanism of action, detailed protocols for its use in fundamental in vitro and in vivo assays, and a framework for data interpretation, empowering researchers to leverage this compound in their studies of neuropsychiatric disorders.
Introduction
This compound is the salt form of loxapine, a compound developed in the 1970s for the management of schizophrenia.[3] Its primary therapeutic action is attributed to its ability to modulate dopaminergic and serotonergic pathways in the central nervous system.[2] While its clinical use has evolved, its value as a research tool remains significant. By acting as an antagonist at key receptors implicated in the pathophysiology of psychosis, loxapine allows for the systematic investigation of signaling cascades and behavioral phenotypes associated with antipsychotic drug action. These notes will guide researchers in the effective application of this compound as a tool compound.
Mechanism of Action
The antipsychotic effects of loxapine are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Concurrently, its antagonism of 5-HT2A receptors may contribute to a more "atypical" profile at lower doses, potentially mitigating some of the extrapyramidal side effects associated with strong D2 blockade and possibly improving negative symptoms and cognitive deficits.[1]
Loxapine also exhibits affinity for a range of other receptors, including dopamine D1, D4, and 5-HT2C receptors, as well as adrenergic, histaminergic, and cholinergic receptors.[2][3] This broader receptor interaction profile contributes to its overall pharmacological effects and side-effect profile, making it a useful tool for dissecting the contributions of these various systems to antipsychotic activity.
Signaling Pathways
Loxapine's antagonism of D2 and 5-HT2A receptors initiates a cascade of intracellular signaling events. D2 receptor blockade, for instance, leads to an increase in adenylyl cyclase activity and subsequent cAMP production. The diagram below illustrates the principal signaling pathways affected by loxapine.
References
Application Notes and Protocols for Preclinical Evaluation of Loxapine Succinate: Intramuscular vs. Oral Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical data comparing the intramuscular (IM) and oral administration of Loxapine Succinate. The included protocols offer detailed methodologies for key experiments to assess the pharmacokinetic and pharmacodynamic profiles of this compound via these two routes of administration.
Introduction
Loxapine is a dibenzoxazepine antipsychotic agent utilized in the management of schizophrenia.[1] The succinate salt of loxapine is administered orally, while the hydrochloride salt is available for parenteral (intramuscular) use.[1][2] Understanding the differences in pharmacokinetic and pharmacodynamic profiles between these administration routes is crucial for preclinical drug development and for predicting clinical outcomes. While direct comparative preclinical studies with quantitative pharmacokinetic data are limited in the available literature, this document synthesizes existing information and provides generalized protocols for conducting such comparative studies.
Human clinical studies indicate that intramuscular administration of loxapine results in a more rapid onset of action and higher bioavailability compared to oral administration.[3][4] It is anticipated that similar trends would be observed in preclinical animal models.
Mechanism of Action
Loxapine's antipsychotic effects are primarily attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5] The blockade of these receptors in the central nervous system is believed to mediate its therapeutic effects. The signaling pathway is complex, involving the modulation of downstream signaling cascades that regulate neuronal excitability and neurotransmitter release.
Pharmacokinetic Profile
Table 1: Summary of Preclinical Pharmacokinetic Parameters for Loxapine (Expected)
| Parameter | Intramuscular (IM) Administration | Oral Administration | Expected Key Differences |
| Tmax (Time to Peak Plasma Concentration) | Shorter | Longer | IM route leads to faster absorption and earlier peak plasma levels. |
| Cmax (Peak Plasma Concentration) | Higher | Lower | IM administration is expected to result in higher peak concentrations. |
| AUC (Area Under the Curve) | Larger | Smaller | Greater systemic exposure is anticipated with IM administration due to avoidance of first-pass metabolism. |
| Bioavailability | Higher | Lower | Oral bioavailability is reduced by first-pass metabolism in the liver. |
| Metabolism | Less first-pass metabolism | Extensive first-pass metabolism | Oral administration leads to a greater proportion of metabolites relative to the parent drug in systemic circulation. |
Note: The values in this table are qualitative and based on extrapolations from human data and general pharmacokinetic principles. Specific quantitative data from direct comparative preclinical studies is needed for confirmation.
Pharmacodynamic Effects
The pharmacodynamic effects of loxapine, such as sedation and antipsychotic-like activity, are dose- and route-dependent. Intramuscular administration is expected to produce a more rapid onset and potentially more pronounced effects at equivalent doses compared to oral administration due to the faster attainment of therapeutic plasma concentrations.
Table 2: Summary of Preclinical Pharmacodynamic Effects of Loxapine
| Pharmacodynamic Test | Intramuscular (IM) Administration | Oral Administration | Expected Key Differences |
| Catalepsy Test (in rats) | More rapid onset and potentially greater intensity at a given dose. | Slower onset and potentially lower intensity at the same dose. | The time course and magnitude of the cataleptic effect are expected to differ. |
| Conditioned Avoidance Response (in rats) | More rapid disruption of avoidance responding. | Slower disruption of avoidance responding. | The latency to observe an effect on conditioned behavior is expected to be shorter with IM administration. |
| Locomotor Activity | More rapid and potentially greater reduction in activity. | Slower and potentially less pronounced reduction in activity. | The sedative effects are anticipated to have a faster onset and be more significant with the IM route. |
Experimental Protocols
The following are generalized protocols for conducting preclinical studies to compare the intramuscular and oral administration of this compound.
Experimental Workflow
Pharmacokinetic Study Protocol
Objective: To determine and compare the pharmacokinetic profiles of this compound following intramuscular and oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Vehicle for intramuscular administration (e.g., sterile water for injection, saline)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week. Fast the animals overnight (with free access to water) before oral administration.
-
Dosing:
-
Oral Group: Prepare a suspension of this compound in the oral vehicle. Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Intramuscular Group: Prepare a solution of this compound in the IM vehicle. Administer a single dose (e.g., 10 mg/kg) via intramuscular injection into the hind limb muscle.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of loxapine and its major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) for both administration routes using appropriate software.
Catalepsy Test Protocol
Objective: To assess and compare the cataleptic effects of this compound following intramuscular and oral administration in rats. A study has shown that Loxapine at a dose of 0.3 mg/kg s.c. can induce catalepsy in rats.[6]
Materials:
-
This compound and appropriate vehicles
-
Male Sprague-Dawley rats (250-300g)
-
A horizontal bar (approximately 0.5 cm in diameter) raised 9 cm from the base.
-
Stopwatch
Procedure:
-
Dosing: Administer this compound or vehicle to the rats via either intramuscular injection or oral gavage.
-
Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch and measure the time the rat maintains this unnatural posture (catalepsy). The endpoint is when the rat removes both paws from the bar or after a pre-determined cut-off time (e.g., 180 seconds).
-
Data Analysis: Compare the duration of catalepsy between the IM and oral groups at each time point.
Conditioned Avoidance Response (CAR) Protocol
Objective: To evaluate and compare the effects of this compound on a conditioned avoidance response following intramuscular and oral administration in rats.
Materials:
-
This compound and appropriate vehicles
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Shuttle box apparatus with a grid floor for delivering a mild foot shock, a conditioned stimulus (CS) light or tone, and a mechanism to move between compartments.
Procedure:
-
Training: Train the rats to associate a conditioned stimulus (e.g., a light or tone) with an impending mild foot shock (unconditioned stimulus, US). The rats learn to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Dosing: Once the rats have reached a stable baseline of avoidance responding, administer this compound or vehicle via either intramuscular injection or oral gavage.
-
Testing: At a set time after dosing (e.g., 30 or 60 minutes), place the rat in the shuttle box and begin the CAR session.
-
Measurement: Record the number of successful avoidance responses (moving during the CS), escape responses (moving during the US), and failures to respond.
-
Data Analysis: Compare the percentage of avoidance responses between the IM and oral groups. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
Conclusion
The available data, primarily from human studies, strongly suggests that intramuscular administration of loxapine leads to a more rapid and complete absorption compared to oral administration. Preclinical studies are essential to confirm these findings in animal models and to fully characterize the dose-response relationships for both pharmacokinetic and pharmacodynamic endpoints. The provided protocols offer a framework for conducting these critical preclinical evaluations. The resulting data will be invaluable for guiding dose selection and predicting the clinical performance of different this compound formulations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Clinical and plasma level characteristics of intramuscular and oral loxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Inhaled Loxapine in the Treatment of Acute Agitation in Patients with Psychiatric Disorders: A Clinical Review | MDPI [mdpi.com]
- 6. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Loxapine Succinate
Abstract
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Loxapine Succinate in bulk drug and pharmaceutical dosage forms. The developed isocratic reverse-phase method is simple, precise, and accurate, demonstrating excellent resolution for Loxapine from its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.
Introduction
This compound is a dibenzoxazepine antipsychotic agent used in the treatment of schizophrenia.[1] It functions as a dopamine antagonist and a serotonin 5-HT2 blocker.[2] Accurate and reliable analytical methods are crucial for determining the potency and purity of this compound in pharmaceutical formulations. This document provides a comprehensive protocol for a validated HPLC method, including system suitability, validation parameters, and forced degradation studies to establish its stability-indicating characteristics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| IUPAC Name | butanedioic acid; 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][3][4]oxazepine | [5] |
| Molecular Formula | C₁₈H₁₈ClN₃O · C₄H₆O₄ | [6][7] |
| Molecular Weight | 445.9 g/mol | [1][6] |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in aqueous buffers.[6][7] | [6][7] |
| UV λmax | 209, 251, 297, 323 nm | [7] |
Recommended HPLC Method
Based on a review of existing literature and the physicochemical properties of the analyte, the following HPLC conditions are recommended:
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Triethylamine, pH adjusted to 3.0 with Orthophosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound working standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the range of 5-30 µg/mL.
System Suitability Testing
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation Protocol
The developed method should be validated as per ICH Q2(R1) guidelines.[8][9][10][11]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is evaluated through forced degradation studies.
-
Linearity: Analyze a minimum of five concentrations of the standard solution over the range of 50-150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): The accuracy of the method should be established across its range by applying the method to the drug product spiked with known amounts of this compound (e.g., at 80%, 100%, and 120% of the target concentration). The recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method during normal use is evaluated by deliberately varying method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).
Forced Degradation Study Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[12] this compound is subjected to the following stress conditions:[1][13][14]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.
After exposure, the stressed samples are diluted appropriately and injected into the HPLC system. The chromatograms are evaluated for the resolution between the Loxapine peak and any degradation product peaks.
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | [Data] |
| 10 | [Data] |
| 15 | [Data] |
| 20 | [Data] |
| 25 | [Data] |
| 30 | [Data] |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Data] | [Data] | [Data] |
| 100% | [Data] | [Data] | [Data] |
| 120% | [Data] | [Data] | [Data] |
| Mean % Recovery | 98.0 - 102.0% |
Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of Peak Area | [Data] | ≤ 2.0% |
| Intermediate Precision | % RSD of Peak Area | [Data] | ≤ 2.0% |
LOD and LOQ Data
| Parameter | Result (µg/mL) |
| LOD | [Data] |
| LOQ | [Data] |
Robustness Data
| Parameter Varied | % RSD of Peak Area |
| Flow Rate (+0.1 mL/min) | [Data] |
| Flow Rate (-0.1 mL/min) | [Data] |
| Mobile Phase Composition (+2%) | [Data] |
| Mobile Phase Composition (-2%) | [Data] |
| Column Temperature (+5°C) | [Data] |
| Column Temperature (-5°C) | [Data] |
Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | [Data] | Degradation peaks observed, well-resolved from the main peak. |
| Base Hydrolysis | [Data] | Significant degradation with well-resolved peaks. |
| Oxidative Degradation | [Data] | Minor degradation observed. |
| Thermal Degradation | [Data] | Negligible degradation. |
| Photolytic Degradation | [Data] | Minor degradation observed. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Key Parameters for HPLC Method Validation as per ICH Guidelines.
Conclusion
The described HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The forced degradation studies confirm the stability-indicating nature of the method, as it can effectively separate the parent drug from its degradation products. This validated method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. scispace.com [scispace.com]
- 2. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C22H24ClN3O5 | CID 71399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scribd.com [scribd.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. ijpsr.com [ijpsr.com]
- 14. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Overcoming Loxapine Succinate solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with loxapine succinate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is highly soluble in DMSO, whereas it is insoluble or sparingly soluble in water and aqueous buffers.[1][2][3] For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[2][4]
Q2: I'm observing precipitation after diluting my this compound DMSO stock solution in my cell culture media. What should I do?
A2: Precipitation upon dilution in aqueous media is a common issue. Here are a few troubleshooting steps:
-
Lower the final concentration: The solubility of this compound in aqueous solutions is low. Try using a lower final concentration in your experiment.
-
Increase the DMSO concentration in the final solution: While keeping DMSO levels low is generally recommended, a slightly higher concentration (up to 0.5%) might be necessary to maintain solubility. However, always run a vehicle control to account for any effects of DMSO on your cells.
-
Pre-warm the media: Gently warming your cell culture media to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing by vortexing the solution immediately after adding the DMSO stock to the aqueous media.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5%.[5][6] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to differentiate the effects of the compound from the effects of the solvent.
Q4: How should I store my this compound solutions?
A4: this compound powder should be stored at -20°C for long-term stability.[4] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or -80°C for up to a year.[7] It is not recommended to store aqueous solutions of this compound for more than one day.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve. | Insufficient solvent volume or inadequate mixing. | Use fresh, anhydrous DMSO.[8] Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Use of sonication is recommended to aid dissolution. |
| Cloudiness or precipitation in the stock solution. | The solubility limit has been exceeded or the DMSO has absorbed moisture. | Use fresh, high-purity DMSO as moisture can reduce solubility.[8] If the intended concentration is too high, prepare a more dilute stock solution. Gentle warming in a water bath (up to 37°C) may help, but be cautious of potential compound degradation with excessive heat. |
| Inconsistent experimental results. | Degradation of this compound in aqueous solution or improper storage. | Prepare fresh dilutions of your this compound stock in your experimental media for each experiment. Avoid storing diluted aqueous solutions.[2][4] Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Observed cytotoxicity in vehicle control group. | The final concentration of DMSO is too high for your cell line. | Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility, ideally not exceeding 0.1-0.5%. Some cell lines are more sensitive to DMSO than others, so it may be necessary to perform a dose-response curve for DMSO alone. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥22.29 mg/mL to 100 mg/mL[1][7] | ≥49.99 mM to 224.27 mM[7] | Hygroscopic DMSO can reduce solubility; use fresh.[7][8] Sonication is recommended. |
| Ethanol | ≥13.68 mg/mL[1] | ≥30.68 mM | Sonication is recommended. |
| Water | Insoluble[1] | - | - |
| 1:9 DMSO:PBS (pH 7.2) | Approx. 0.1 mg/mL[4] | Approx. 0.22 mM | Do not store the aqueous solution for more than one day.[4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Loxapine's antagonist action on key receptors.
References
- 1. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells | Pocket Dentistry [pocketdentistry.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
Loxapine Succinate Technical Support Center: A Guide for Mouse Behavioral Studies
Welcome to the technical support center for the use of Loxapine Succinate in mouse behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Loxapine is a dibenzoxazepine tricyclic antipsychotic agent. Its efficacy is believed to be mediated primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] Loxapine also exhibits affinity for other receptors, including dopamine D4, histamine H1, and adrenergic alpha-1 receptors, which contributes to its pharmacological profile and potential side effects.[1]
Q2: What is a recommended starting dose for this compound in mouse behavioral studies?
A2: There is limited direct evidence for optimal this compound dosing in mouse behavioral studies. However, studies in rats have used doses of 0.3 mg/kg (subcutaneous) which induced catalepsy, and 5 mg/kg (intraperitoneal) to study receptor density changes.[2][3][4] Due to species differences, it is crucial to perform a dose-response study in your specific mouse strain and behavioral paradigm. A suggested starting range, based on rat-to-mouse dose conversion, could be 0.6 - 10 mg/kg.
Q3: How should I prepare this compound for administration to mice?
A3: this compound has limited solubility in aqueous solutions. A common method is to first dissolve it in an organic solvent like DMSO and then dilute it with a vehicle suitable for animal administration. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[5] We do not recommend storing the aqueous solution for more than one day.[5]
Q4: What are the common routes of administration for this compound in mice?
A4: The most common routes for preclinical behavioral studies are intraperitoneal (IP) injection and oral gavage (PO). The choice depends on the desired pharmacokinetic profile and experimental design. IP administration generally leads to faster absorption, while oral gavage mimics the clinical route of administration for the oral formulation.
Q5: What are the potential side effects of this compound in mice that could affect behavioral studies?
A5: Based on its mechanism of action, potential side effects in mice include sedation, motor impairments (extrapyramidal symptoms such as catalepsy), and anticholinergic effects (e.g., dry mouth).[1] These effects are dose-dependent and can confound the interpretation of behavioral assays. Careful dose selection and control groups are essential.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive sedation or immobility in mice | Dose of this compound is too high. | - Lower the dose in subsequent experiments.- Conduct a thorough dose-response study to identify a behaviorally active, non-sedating dose.- Increase the habituation period in the testing apparatus. |
| Extrapyramidal symptoms (e.g., catalepsy, rigidity) | High D2 receptor blockade. | - Reduce the dose of this compound.[1]- Consider co-administration of an anti-parkinsonian agent if the experimental design allows, though this will introduce a confounding variable.- Use behavioral tests less sensitive to motor impairments. |
| No observable behavioral effect | - Dose of this compound is too low.- Ineffective administration.- Inappropriate timing of behavioral testing. | - Increase the dose systematically.- Ensure proper administration technique (e.g., correct IP injection placement, successful oral gavage).- Adjust the time between drug administration and behavioral testing to coincide with peak plasma concentrations. |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - Ensure the initial stock solution in DMSO is fully dissolved before diluting.- Prepare fresh solutions for each experiment and do not store aqueous solutions for more than a day.[5]- Consider using a different vehicle combination, such as one containing PEG300 and Tween-80. |
| High variability in behavioral data | - Inconsistent drug administration.- Individual differences in drug metabolism.- Environmental factors. | - Standardize administration procedures and ensure all technicians are proficient.- Increase the number of animals per group to improve statistical power.- Strictly control environmental conditions (e.g., lighting, noise, time of day for testing). |
Quantitative Data Summary
Table 1: this compound Dosage Information from Animal Studies (Note: Primarily Rat Data)
| Species | Dose | Route of Administration | Observed Effect | Reference |
| Rat | 0.3 mg/kg | Subcutaneous (s.c.) | Induction of marked catalepsy. | [2][4] |
| Rat | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 4-10 weeks; decreased serotonin (S2) receptor density. | [2][4][6] |
Table 2: this compound Solubility
| Solvent | Solubility | Notes | Reference |
| DMSO | ~30 - 89 mg/mL | Sonication may be required. Hygroscopic DMSO can reduce solubility. | [2][3][5] |
| Ethanol | ~2 - 5 mg/mL | [2][5] | |
| Water | Insoluble/Sparingly soluble | [3][4] | |
| 1:9 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | Recommended for preparing aqueous solutions. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume (typically 5-10 mL/kg for mice).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, for a final solution with 10% DMSO, if your final volume is 1 ml, you would use 100 µl of DMSO. Vortex and sonicate if necessary to ensure complete dissolution.
-
Gradually add sterile 0.9% saline to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the solution for any precipitates. If precipitation occurs, you may need to adjust the DMSO/saline ratio or consider a different vehicle.
-
Prepare fresh on the day of the experiment. Do not store the final aqueous solution for more than 24 hours.[5]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Appropriately sized syringe (e.g., 1 mL)
-
25-27 gauge needle
-
Mouse restraint device (optional)
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be tilted with its head slightly downward.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper placement.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the mouse for any adverse reactions.
-
Protocol 3: Open Field Test (OFT)
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls to prevent escape. The arena floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30 minutes post-IP injection).
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording for various behavioral parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery
-
Rearing frequency
-
Grooming duration
-
-
Thoroughly clean the arena with 70% ethanol between each mouse to eliminate olfactory cues.
-
Visualizations
Caption: Loxapine's primary mechanism of action.
Caption: Workflow for a mouse behavioral study.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting off-target effects of Loxapine Succinate in cell lines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the off-target effects of Loxapine Succinate in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Loxapine?
A1: Loxapine is a dibenzoxazepine antipsychotic agent.[1] Its therapeutic efficacy is primarily attributed to its high-affinity antagonism of postsynaptic dopamine D2 and serotonin 5-HT2A receptors.[1][2] Although historically classified as a "typical" antipsychotic, its potent blockade of 5-HT2A receptors gives it characteristics of an "atypical" antipsychotic.[1][3]
Q2: What are the principal off-target receptors for Loxapine?
A2: Loxapine exhibits significant binding affinity for several other receptors beyond D2 and 5-HT2A. These off-target interactions are known to cause various side effects.[4] The most prominent off-target receptors include histamine H1, adrenergic alpha-1 (α1), and muscarinic M1 receptors.[1][2] It also shows moderate affinity for dopamine D1, D3, and D4 receptors.[1][5]
Q3: How can off-target binding of Loxapine affect my cell culture experiments?
A3: Off-target binding can lead to a range of confounding results in vitro. For example, antagonism of H1 receptors can induce sedative effects, while α1-adrenergic receptor blockade can influence cardiovascular-related signaling pathways.[2] In cell culture, these interactions can manifest as unexpected changes in cell viability, proliferation, morphology, or the secretion of signaling molecules like cytokines.[6][7]
Q4: My cells are showing reduced viability at concentrations where the primary target should not be affected. Could this be an off-target effect?
A4: Yes, this is a common indicator of off-target toxicity. Loxapine has been shown to reduce the secretion of certain interleukins (IL-1beta, IL-2) in glial and microglia cultures at concentrations between 2 µM and 20 µM, which could be indicative of cytotoxic or anti-inflammatory off-target effects.[6] It is crucial to perform a dose-response curve and an appropriate cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value in your specific cell line.
Q5: Are there known metabolites of Loxapine that could be active in my cell culture?
A5: Yes. Loxapine is extensively metabolized by liver enzymes (CYP1A2, CYP3A4, CYP2D6) into active metabolites, most notably amoxapine and 8-hydroxyloxapine.[1][8] Amoxapine itself is a tricyclic antidepressant with its own pharmacological profile.[8] If your cell line has metabolic capabilities, these metabolites could be generated in culture and contribute to the observed effects.
Quantitative Data Summary
The following table summarizes the binding affinities of Loxapine for its primary and key off-target receptors. The dissociation constant (Ki) is a measure of binding affinity; a smaller Ki value indicates a stronger interaction.
| Receptor Family | Specific Receptor | Binding Affinity (Ki, nM) | Reference |
| Serotonin | 5-HT2A | 6.6 | [8] |
| 5-HT2C | 12 - 29 | [3] | |
| Dopamine | D2 | < 2.0 | [3] |
| D4 | High Affinity (Comparable to 5-HT2A) | [5][6][9] | |
| D1 | 12 - 29 | [3] | |
| D3 | Higher affinity than D2 | [1] | |
| D5 | 12 - 29 | [3] | |
| Histamine | H1 | Binds to Receptor | [1] |
| Adrenergic | α1 | Binds to Receptor | [1] |
| Cholinergic | M1 | Binds to Receptor | [1] |
Visualized Signaling and Workflows
The following diagrams illustrate key pathways and processes relevant to troubleshooting Loxapine's off-target effects.
Caption: Loxapine's primary and major off-target receptor interactions.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
Troubleshooting Guide
Problem 1: High levels of cell death observed at low micromolar concentrations.
-
Possible Cause: Loxapine is known to have cytotoxic effects on certain cell lines that may be independent of its primary antipsychotic targets.[10] This could be due to interactions with other receptors or cellular machinery. For instance, Loxapine has been shown to affect cytokine secretion in certain immune-related cells, which could indicate a broader impact on cell health and signaling.[6]
-
Troubleshooting Steps:
-
Determine IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) using a broad range of this compound concentrations to determine the precise IC50 value for your cell line.
-
Use Positive Controls: Include a known cytotoxic agent (e.g., doxorubicin, staurosporine) as a positive control to ensure the assay is performing correctly.
-
Compare with a More Selective Compound: If possible, use a more selective D2/5-HT2A antagonist as a negative control. If this compound does not cause cytotoxicity at similar concentrations, it strengthens the hypothesis that the effect is off-target.
-
Assess Apoptosis: Use assays like Annexin V/PI staining or caspase activity assays to determine if cell death is occurring via apoptosis or necrosis, which can provide clues about the underlying mechanism.
-
Problem 2: Unexpected changes in gene or protein expression unrelated to Dopamine or Serotonin pathways.
-
Possible Cause: Loxapine's binding to adrenergic, histaminergic, or muscarinic receptors can trigger distinct downstream signaling cascades.[1][2] For example, antagonism of α1-adrenergic receptors can impact pathways related to MAPK/ERK signaling, while H1 receptor blockade can affect NF-κB signaling.
-
Troubleshooting Steps:
-
Receptor Expression Profiling: Confirm that your cell line expresses the suspected off-target receptors (e.g., H1, M1, α1) using qPCR or Western blotting. If the receptor is not present, it can be ruled out as a direct cause.
-
Competitive Inhibition: Pre-treat cells with a highly selective antagonist for the suspected off-target receptor (e.g., diphenhydramine for H1) before adding Loxapine. If the unexpected gene/protein expression change is prevented, this confirms the involvement of that off-target receptor.
-
Pathway Analysis: Perform a broader analysis (e.g., Western blot for key signaling nodes like p-ERK, p-Akt, p-CREB) to identify which downstream pathways are being modulated by Loxapine treatment.
-
Problem 3: Experimental results are inconsistent or not reproducible.
-
Possible Cause: Inconsistencies can arise from issues with compound stability, solubility, or interactions with media components. This compound is soluble in DMSO.[6] The stability of the compound in your specific cell culture medium and conditions should be considered.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and make working dilutions immediately before use.[6] Avoid repeated freeze-thaw cycles.
-
Solvent Control: Ensure all experiments include a vehicle control (e.g., cells treated with the same final concentration of DMSO) to account for any effects of the solvent itself.
-
Verify Concentration: If possible, use analytical methods (e.g., HPLC) to verify the concentration and purity of your this compound stock.
-
Monitor Cell Health: Routinely monitor the morphology and confluence of your cell lines to ensure they are healthy and in a consistent growth phase before starting any experiment.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only and no-treatment controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
-
Protocol 2: Validating Off-Target Signaling via Western Blot
-
Principle: This technique is used to detect specific proteins in a sample. It can be used to measure changes in the expression or phosphorylation state of proteins in a signaling pathway after Loxapine treatment.
-
Methodology:
-
Cell Treatment & Lysis: Grow cells to 70-80% confluence and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-ERK, anti-H1R) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH, β-actin) to compare relative expression levels across different conditions.
-
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 3. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chemotherapeutic drugs and human tumor cells cytokine network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Loxapine - Wikipedia [en.wikipedia.org]
- 9. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Loxapine Succinate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Loxapine Succinate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation under several conditions. The most significant factors are pH and the presence of oxidizing agents. It readily degrades in both acidic and alkaline environments.[1][2] While it shows relative stability under thermal and photolytic stress, prolonged exposure should still be managed carefully.[1][2]
Q2: How stable is this compound in aqueous solutions at different temperatures?
A2: this compound in water has been shown to be stable for at least one week at room temperature (25°C), refrigerated (4°C), and frozen (-20°C) conditions. However, for optimal stability, especially for long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C. Aqueous solutions for immediate experimental use should ideally be prepared fresh.
Q3: What are the known degradation products of this compound?
A3: The primary degradation product identified in forced degradation studies is Loxapine related compound A. Other degradation pathways include N-oxidation and hydroxylation.
Q4: Are there any recommended solvents for preparing this compound stock solutions?
A4: Due to its limited solubility in water, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol before diluting with an aqueous buffer. A stock solution in DMSO can be stored at -80°C for up to a year. It is not recommended to store aqueous solutions for more than one day.
Q5: Can I use buffers to stabilize my this compound solution?
A5: Yes, using a buffer to maintain a neutral pH can help minimize pH-related degradation. Since this compound is more stable around a neutral pH, a phosphate buffer (pH ~7) is a suitable choice for many experimental applications.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and handling of this compound aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | This compound has low aqueous solubility. | Prepare a stock solution in DMSO or ethanol first, then dilute with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Discoloration of the solution | This may indicate degradation of the compound. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (protection from light and extreme pH). |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. If the experiment is lengthy, consider the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | Refer to the provided HPLC protocol to identify known degradation products. Ensure your solution was prepared and stored correctly to minimize degradation. |
Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Treatment | Degradation (%) |
| Acidic | 1N HCl at Room Temperature for 5 hours | 15.2% |
| Alkaline | 0.1N NaOH at Room Temperature for 5 hours | 10.8% |
| Oxidative | 30% H₂O₂ at Room Temperature for 5 hours | 5.5% |
| Thermal | 85°C for 7 days | 2.1% |
| Photolytic | 1.2 million lux hours | 1.2% |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year).
Protocol for Stability-Indicating HPLC Method
This method can be used to analyze the purity of this compound and to detect the presence of its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 Purospher star (250 mm × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of water, methanol, acetonitrile, and triethylamine (TEA) in a ratio of 40:10:50:1 (v/v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.
-
Retention Time of this compound: Approximately 10.78 minutes.[1]
Visualizing Degradation and Experimental Workflow
This compound Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under hydrolytic (acidic and basic) and oxidative stress.
Caption: Major degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines the key steps in assessing the stability of a this compound solution.
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Unstable Solutions
This diagram provides a logical approach to troubleshooting issues with this compound solution stability.
Caption: A logical guide to troubleshooting this compound solution instability.
References
Loxapine Succinate & Laboratory Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for laboratory professionals working with loxapine succinate. Given the critical nature of accurate experimental data, this guide addresses potential concerns regarding assay interference and offers practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Is there documented evidence of this compound interfering with common laboratory assays?
Based on a comprehensive review of scientific literature, there are no widespread, documented reports of this compound causing significant interference, such as false positives or false negatives, in common laboratory assays like immunoassays for drugs of abuse or standard clinical chemistry panels. One study noted that cardiovascular and clinical laboratory findings remained "essentially unchanged" during loxapine administration.
Q2: What is the theoretical potential for this compound to interfere with immunoassays?
Immunoassays are susceptible to interference from compounds with similar chemical structures to the target analyte. Loxapine, a dibenzoxazepine, possesses a complex, multi-ring structure. While there is no specific evidence of cross-reactivity, it is theoretically possible that its structure or the structure of its metabolites could be recognized by antibodies in certain immunoassays, potentially leading to a false-positive result. However, this is speculative and has not been documented.
Q3: Could this compound interfere with chromatographic assays?
In chromatographic assays, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), interference is less likely to be a result of cross-reactivity and more likely to be an issue of co-elution. If loxapine or one of its metabolites has a similar retention time to the analyte of interest and is not resolved by the mass spectrometer, it could potentially interfere with quantification. However, modern chromatographic techniques are typically highly specific and can be optimized to avoid such issues.
Q4: Are there any known effects of loxapine on clinical chemistry tests?
Current literature does not indicate that loxapine directly interferes with the chemical reactions of common clinical chemistry assays (e.g., liver function tests, renal function panels). Antipsychotic medications, including loxapine, can have physiological effects that may lead to changes in some of these laboratory values. For instance, monitoring of fasting blood glucose and lipid panels is sometimes recommended for patients on atypical antipsychotics. These are considered in vivo effects of the drug on the body's systems, rather than in vitro interference with the laboratory test itself.
Troubleshooting Guide for Suspected Assay Interference
If you suspect that this compound may be interfering with your assay, follow this logical troubleshooting workflow:
Q1: My results are unexpected. Could loxapine be the cause?
Unexpected results can arise from various sources. Before attributing them to loxapine interference, it is crucial to rule out other common causes such as sample handling errors, reagent issues, or instrument malfunction.
Q2: How can I begin to investigate potential interference from loxapine?
Start by running a series of control experiments. Analyze a blank sample (matrix without any analyte or loxapine), a sample containing only the analyte of interest, a sample containing only this compound, and a sample spiked with both your analyte and this compound. This will help you determine if loxapine is producing a signal at the same location as your analyte or if it is altering the signal of your analyte.
Q3: What should I do if I suspect a false positive in an immunoassay?
If you suspect a false positive, the gold standard is to confirm the result using a more specific method, such as LC-MS/MS. This technique can definitively identify and quantify the substance , distinguishing it from any potentially cross-reacting compounds like loxapine.
Q4: How can I address potential co-elution in my chromatographic assay?
If you observe a peak that may be due to loxapine interfering with your analyte of interest, you can adjust your chromatographic conditions. Modifying the mobile phase composition, gradient, flow rate, or using a different column chemistry can help to resolve the two compounds.
The following diagram illustrates a recommended workflow for troubleshooting suspected assay interference:
Caption: A logical workflow for investigating suspected loxapine interference.
Analytical Methods for this compound
For researchers needing to quantify this compound and its metabolites, several validated analytical methods have been published. The following table summarizes key performance characteristics of these methods.
| Method | Analytes | Matrix | LLOQ | Linearity Range | Reference |
| HPLC-UV | This compound | Disposal System | 0.20 µg/mL | 0.1–100 µg/mL | [1] |
| RP-HPLC | This compound | Capsule Dosage Form | - | 75-225 µg/ml | [2] |
| RP-HPLC | This compound & Related Compound A | Capsule Dosage Form | 0.75 µg/ml (for related compound A) | - | [3] |
| LC-MS/MS | Loxapine, Amoxapine, 7-OH-loxapine, 8-OH-loxapine, Loxapine N-oxide | Human Plasma | 0.0500 ng/mL | 0.0500–50.0 ng/mL | [4][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection[1]
-
Objective: To quantify this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C8 Phenomenex Luna (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (containing 0.3% v/v triethylamine, pH 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 211 nm.
-
Run Time: 12 minutes.
-
Retention Time: Approximately 4.6 minutes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5]
-
Objective: Simultaneous quantification of loxapine and its major metabolites in human plasma.
-
Sample Preparation:
-
For loxapine, amoxapine, 7-OH-loxapine, and 8-OH-loxapine: Cation-exchange solid-phase extraction (SPE).
-
For loxapine N-oxide: Organic precipitation.
-
-
Instrumentation: LC-MS/MS system.
-
Chromatography: Reversed-phase liquid chromatography.
-
Ionization: Positive ion mode using a turbo-ionspray interface.
-
Detection: Selected reaction monitoring (SRM).
The following diagram illustrates a generalized workflow for the analysis of loxapine and its metabolites in plasma using LC-MS/MS.
Caption: A typical workflow for quantifying loxapine in plasma samples.
References
- 1. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and this compound in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Validation of HPLC-MS/MS methods for analysis of loxapine, amoxapine, 7-OH-loxapine, 8-OH-loxapine and loxapine N-oxide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Loxapine Succinate under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Loxapine Succinate. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical degradation pathways for this compound under stress conditions?
A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies indicate that the molecule degrades significantly in acidic and basic environments.[1][2][3] It is relatively stable under thermal and photolytic stress.[1][2][3] The primary degradation pathways involve modifications of the dibenzoxazepine core and the piperazine moiety.
Q2: What are the major degradation products and metabolites of Loxapine?
A2: Under forced degradation conditions, a key impurity identified is "Loxapine related compound A".[2][3] In vivo, Loxapine is extensively metabolized in the liver by cytochrome P450 enzymes.[4] Major metabolites include Amoxapine, 7-hydroxyloxapine, and 8-hydroxyloxapine.[5][6][7][8] While 8-hydroxyloxapine is considered inactive, 7-hydroxyloxapine exhibits pharmacological activity.[6][9]
Q3: What are the recommended storage conditions for this compound?
A3: Based on stability data, this compound should be stored at controlled room temperature, protected from excessive heat and moisture. Specific storage conditions as per ICH guidelines are determined by the climatic zone for which the product is intended. Long-term stability testing is often conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[10][11]
Q4: Which analytical techniques are most suitable for stability testing of this compound?
A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for the stability-indicating analysis of this compound and its degradation products.[1][2][3] The method should be validated according to ICH guidelines to ensure specificity, accuracy, precision, and linearity.[1]
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause:
-
Interaction of the basic Loxapine molecule with acidic silanol groups on the silica-based column packing.
-
Column overload.
-
Inappropriate mobile phase pH.
-
-
Troubleshooting Steps:
-
Use a base-deactivated column or an end-capped column.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to mask residual silanol groups.
-
Reduce the sample concentration or injection volume.
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Issue 2: Inconsistent retention times.
-
Possible Cause:
-
Fluctuations in mobile phase composition.
-
Temperature variations.
-
Column degradation.
-
Pump malfunction.[12]
-
-
Troubleshooting Steps:
Issue 3: Emergence of unknown peaks during the stability study.
-
Possible Cause:
-
Formation of new degradation products.
-
Contamination from the sample matrix, solvent, or container.
-
-
Troubleshooting Steps:
-
Perform forced degradation studies under various stress conditions to intentionally generate potential degradation products and confirm their retention times.
-
Use high-purity solvents and reagents.
-
Analyze a blank (placebo) sample to rule out interference from excipients.
-
Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and aid in structure elucidation.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 1N HCl | 5 hours | Room Temp. | Significant |
| Base Hydrolysis | 0.1N NaOH | 5 hours | Room Temp. | Significant |
| Oxidation | 30% H₂O₂ | 5 hours | Room Temp. | Minimal |
| Thermal | Dry Heat | 7 days | 85°C | Minimal |
| Photolytic | UV Light | 7 days | N/A | Minimal |
Data synthesized from multiple sources indicating general trends.[1][2][3] Actual degradation percentages may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of water, methanol, and acetonitrile) to obtain a known concentration.
-
Acid Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at room temperature for 5 hours. After the incubation period, neutralize the solution with an equivalent amount of 1N NaOH.[1]
-
Base Degradation: To an aliquot of the stock solution, add an equal volume of 0.1N NaOH. Keep the solution at room temperature for 5 hours. After incubation, neutralize with an equivalent amount of 0.1N HCl.[1]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for 5 hours.[1]
-
Thermal Degradation: Transfer the solid drug substance to a vacuum oven and maintain the temperature at 85°C for 7 days.[1] After the exposure, dissolve the sample in the chosen solvent.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 7 days).[1]
-
Analysis: Dilute the stressed samples to a suitable concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 Purospher star (250 mm × 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A mixture of water, methanol, acetonitrile, and triethylamine in a suitable ratio (e.g., 50:40:10:1 v/v/v/v).[2] The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Column Temperature: 30°C.[2]
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Visualizations
Caption: Workflow for this compound Forced Degradation Study.
Caption: Loxapine Degradation and Metabolic Pathways.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The role of metabolites in a bioequivalence study 1: loxapine, 7-hydroxyloxapine and 8-hydroxyloxapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantitation of loxapine, amoxapine and their 7- and 8-hydroxy metabolites in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Loxapine Succinate Animal Experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize variability in animal experiments involving Loxapine Succinate.
Frequently Asked Questions (FAQs)
Formulation & Administration
-
Q1: How should I prepare this compound for administration? It is not soluble in water.
-
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or corn oil to the final desired concentration. It is crucial to ensure the final DMSO concentration is low and consistent across all animal groups to avoid vehicle-induced effects. Always prepare solutions fresh daily to prevent degradation or precipitation.
-
-
Q2: What is the recommended administration route for rodents, and how does the choice of route impact results?
-
A2: The choice of administration route significantly impacts the pharmacokinetic profile of Loxapine.
-
Oral (PO): Administration via oral gavage ensures a precise dose is delivered to the gastrointestinal tract. Loxapine is almost completely absorbed orally, but it undergoes extensive first-pass metabolism in the liver, which can be a source of variability.
-
Intraperitoneal (IP): IP injection is a common route in rodents that results in faster absorption compared to subcutaneous administration and bypasses first-pass metabolism, leading to potentially higher systemic exposure.
-
Subcutaneous (SC): This route provides a slower, more sustained release of the compound compared to IP or IV routes.
-
Intravenous (IV): IV administration ensures 100% bioavailability and is used for precise pharmacokinetic studies, but requires technical skill, especially in smaller animals like mice.
-
-
-
Q3: What are the typical dosages used in rodent models?
-
A3: Dosages in animal models should be determined based on the specific research question and often require a dose-response study. However, literature can provide a starting point. For example, a study in rats used daily intraperitoneal injections of 5 mg/kg to investigate effects on serotonin and dopamine receptors. Human therapeutic doses typically range from 60 mg to 100 mg daily. Allometric scaling from human doses can provide a calculated starting point for animal studies.
-
Animal Model & Experimental Design
-
Q4: Which animal species is most appropriate for studying Loxapine metabolism?
-
A4: There is significant interspecies variability in Loxapine metabolism. In vitro studies using liver microsomes have shown that the metabolic profile of Loxapine in guinea pigs and dogs is more similar to humans than that in rats, mice, rabbits, or monkeys. Therefore, if studying metabolites is a key objective, guinea pigs or dogs may be more translationally relevant models.
-
-
Q5: How can I minimize variability caused by environmental factors?
-
A5: Environmental conditions can powerfully modulate the behavioral effects of antipsychotic drugs. To minimize this variability:
-
Acclimatization: Ensure all animals are properly acclimated to the housing and testing environments before the experiment begins.
-
Standardization: Maintain a consistent environment, including light-dark cycles, temperature, humidity, and noise levels.
-
Handling: Handle all animals consistently and gently to reduce stress.
-
Test Conditioning: Be aware that repeated testing in the same environment can lead to conditioned responses, potentially influencing the drug's effect.
-
-
-
Q6: What is the primary mechanism of action for Loxapine?
-
A6: Loxapine is a first-generation (typical) antipsychotic with an "atypical" profile at lower doses. Its primary mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. It has a high affinity for both D2 and 5-HT2A receptors, with a binding ratio that is characteristic of atypical antipsychotics. It also interacts with various other receptors, including dopaminergic (D1, D4), adrenergic, histaminergic, and cholinergic receptors, which contribute to its overall pharmacological and side-effect profile.
-
Troubleshooting Guides
Problem 1: High Variability in Behavioral Outcomes
| Possible Cause | Recommended Solution |
| Inconsistent Drug Administration Technique | Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, IP injection). Use standardized volumes based on the most recent animal weights. For oral gavage, minimize stress by using appropriate tube sizes and gentle technique. |
| Environmental Stressors | Acclimate animals to the testing room and equipment before dosing. Conduct experiments at the same time of day to control for circadian rhythm effects. Minimize noise and other disturbances during the experimental period. |
| Associative Learning Effects | The environment where the drug is administered can become associated with the drug's effects, altering future responses. Consider counterbalancing experimental designs or administering the drug in a neutral environment (e.g., home cage) if this is a concern. |
| Inconsistent Formulation | Prepare the drug formulation fresh each day. Ensure this compound is fully dissolved in the vehicle before administration to avoid injecting a suspension of unknown concentration. |
Problem 2: Inconsistent Pharmacokinetic (PK) Profiles
| Possible Cause | Recommended Solution |
| Variable First-Pass Metabolism (Oral Dosing) | For oral studies, standardize the fasting state of the animals (e.g., 2-4 hour fast) before dosing, as food in the stomach can alter absorption and metabolism. If bypassing the first-pass effect is desired, consider using an alternative route like IP or SC injection. |
| Interspecies Metabolic Differences | Be aware that rats and mice metabolize Loxapine differently than humans. If results are intended for human translation, consider a species with a more similar metabolic profile or conduct a parallel metabolite identification study in your chosen species. |
| Incorrect Sample Handling | Follow a strict and consistent protocol for blood/tissue collection and processing. Plasma samples should be stabilized and stored immediately at -80°C to prevent metabolite degradation. |
| Drug-Drug Interactions | Loxapine metabolism can be inhibited or induced by other compounds. If co-administering other drugs, conduct a preliminary study to check for potential PK interactions. |
Data Presentation
Table 1: Loxapine Receptor Binding Affinities (Ki or Kb in nM)
| Receptor | Human (Ki) | Human (Kb) | Bovine (Ki) |
| Serotonin 5-HT2A | 6.2 nM | <2 nM | 6.6 nM |
| Dopamine D2 | >1000 nM | <2 nM | - |
| Dopamine D4 | 10 nM | 12-29 nM | - |
| Dopamine D1 | >1000 nM | 12-29 nM | - |
| Note: There can be significant variability in reported binding affinities between studies due to different experimental conditions (e.g., cell lines, radioligands). A preclinical study noted a D2/5HT2A ratio of 1.14, suggesting a profile closer to atypical antipsychotics. |
Table 2: Recommended Maximum Administration Volumes for Rodents
| Route | Mouse | Rat |
| Oral (Gavage) | 10 mL/kg (5 mL/kg optimal) | 10 mL/kg (5 mL/kg optimal) |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | 10 mL/kg | 5 mL/kg |
| Intravenous (IV) | 5 mL/kg | 5 mL/kg |
| Source: Adapted from IACUC guidelines and published best practices. Using the smallest volume possible is recommended to minimize stress. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rats
-
Materials: this compound powder, DMSO, sterile 0.9% saline, appropriate sterile tubes, vortex mixer, sonicator (optional), rat oral gavage needles (18-20 gauge, flexible tip).
-
Calculation: Determine the total volume of dosing solution needed. Calculate the required mass of this compound based on the desired dose (e.g., 5 mg/kg) and the average weight of the rats.
-
Dissolution: Weigh the this compound powder and place it in a sterile conical tube. Add the minimum volume of DMSO required for complete dissolution (e.g., 5-10% of the final volume). Vortex thoroughly. A brief sonication may aid dissolution.
-
Dilution: Once fully dissolved, add the sterile saline incrementally while vortexing to bring the solution to the final volume. Observe carefully for any signs of precipitation. If precipitation occurs, the formulation must be optimized.
-
Administration:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion (from the
-
Adjusting Loxapine Succinate protocols for different animal species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Loxapine Succinate in animal experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a dibenzoxazepine-derivative antipsychotic agent. Its primary mechanism of action is the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[1][2] This dual antagonism is believed to mediate its antipsychotic effects.
2. What are the common administration routes for this compound in animal studies?
The most common routes of administration in animal studies are oral (PO) via gavage and intraperitoneal (IP) injection.[3] Intramuscular (IM) and subcutaneous (SC) injections are also used. The choice of administration route depends on the experimental design, the required speed of onset, and the desired pharmacokinetic profile.
3. How should this compound be prepared for administration?
This compound is slightly soluble in water and alcohol. For research purposes, it is often dissolved in a vehicle such as sterile water, saline, or a small percentage of a solubilizing agent like Dimethyl sulfoxide (DMSO) with subsequent dilution in a physiologically compatible buffer. The final formulation should be sterile and ideally pH-neutral to minimize irritation at the injection site. It is crucial to ensure the compound is fully dissolved before administration.
4. How do I convert a human dose of this compound to an equivalent dose for an animal species?
Dose conversion between species is typically based on body surface area (BSA) rather than body weight alone. The following formula can be used to calculate the Human Equivalent Dose (HED) from an animal dose:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is a conversion factor that relates body weight to BSA for a given species.
Table 1: Body Surface Area Conversion Factors
| Species | Body Weight (kg) | Km Factor |
| Human | 60 | 37 |
| Rat | 0.15 | 6 |
| Mouse | 0.02 | 3 |
| Dog | 10 | 20 |
| Primate (Monkey) | 3 | 12 |
This table provides approximate values. For precise calculations, refer to specific guidelines from regulatory bodies like the FDA.
5. What are the expected behavioral effects of this compound in animals?
In various animal species, loxapine has been observed to produce tranquilizing effects, including calming and suppression of aggressive behavior.[4][5] It can also induce sedation and decrease locomotor activity.[6] At higher doses, it may cause catalepsy, a state of motor immobility.
Troubleshooting Guide
Issue 1: Excessive Sedation or Ataxia in Study Animals
-
Question: My animals are overly sedated and show signs of ataxia (impaired coordination) after this compound administration. What should I do?
-
Answer:
-
Reduce the Dose: The most likely cause is that the administered dose is too high for the specific species, strain, or individual animal. It is recommended to perform a dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal sedation.
-
Change the Administration Route: Oral administration generally leads to a slower onset and potentially lower peak plasma concentrations compared to parenteral routes like IP or IV, which might reduce acute sedative effects.
-
Acclimatize the Animals: If the sedation is transient and occurs primarily after the first few doses, it may be an initial response. Allow the animals to acclimate to the drug with a gradual dose escalation schedule.
-
Monitor Closely: Ensure that sedated animals have easy access to food and water. If an animal is unable to maintain an upright posture, it should be placed in a recovery cage with soft bedding to prevent injury.
-
Issue 2: Lack of Expected Behavioral Effect
-
Question: I am not observing the expected behavioral changes in my animals after administering this compound. What could be the reason?
-
Answer:
-
Insufficient Dose: The dose may be too low to achieve the necessary receptor occupancy for a therapeutic effect. Consult the literature for effective dose ranges in your specific animal model and consider increasing the dose.
-
Inadequate Bioavailability: For oral administration, poor absorption from the gastrointestinal tract could be a factor. Ensure the vehicle used is appropriate for oral delivery and that the gavage technique is correct. For other routes, check for proper injection technique.
-
Metabolic Differences: There is significant interspecies variability in the metabolism of loxapine.[7] The species you are using might metabolize the drug more rapidly, leading to a shorter duration of action. Consider more frequent administration or a different route to maintain effective plasma concentrations.
-
Incorrect Vehicle: Ensure that this compound is fully dissolved in the vehicle and has not precipitated out of the solution.
-
Issue 3: Onset of Extrapyramidal Side Effects (EPS)
-
Question: My animals are exhibiting signs of extrapyramidal side effects, such as tremors, rigidity, or abnormal postures. How should I manage this?
-
Answer:
-
Dose Reduction: EPS are often dose-dependent. Reducing the dose of this compound is the first step in mitigating these effects.
-
Switch to a Different Antipsychotic (for comparative studies): If the experimental design allows, consider switching to an atypical antipsychotic with a lower propensity for EPS.
-
Administer an Anticholinergic Agent: In some cases, co-administration of an anticholinergic agent like benztropine can help alleviate drug-induced parkinsonism. However, this adds a confounding variable to the experiment and should be carefully considered.[8]
-
Careful Observation: Animals showing signs of EPS should be monitored closely to ensure they can access food and water and are not in distress.
-
Issue 4: Inconsistent Results Between Animals
-
Question: I am observing high variability in the behavioral responses to this compound among my study animals. What could be causing this?
-
Answer:
-
Individual Differences in Metabolism: Just as in humans, individual animals can have different metabolic rates, leading to variations in drug exposure.
-
Inconsistent Administration Technique: Ensure that the administration procedure (e.g., gavage, injection) is performed consistently for all animals to minimize variability in drug delivery.
-
Stress and Environmental Factors: Stress can significantly impact an animal's response to a drug. Ensure that housing conditions are stable and that handling is consistent and minimized.
-
Health Status of Animals: Underlying health issues can affect drug metabolism and response. Ensure all animals are healthy before starting the experiment.
-
Quantitative Data Summary
Table 2: Pharmacokinetic Parameters of Loxapine in Different Species
| Parameter | Human | Rat | Dog | Non-human Primate |
| Oral Bioavailability | ~30% | Low (species dependent) | Variable | Data not readily available |
| Time to Peak Plasma Concentration (Tmax) - Oral | 1-3 hours | Variable | Variable | Data not readily available |
| Elimination Half-life (t1/2) | 4-12 hours | Shorter than humans | Data not readily available | Data not readily available |
| Primary Metabolism | Hepatic (extensive) | Hepatic (extensive) | Hepatic (extensive) | Hepatic (extensive) |
Note: Pharmacokinetic parameters can vary significantly based on the dose, formulation, and specific strain of the animal.
Experimental Protocols
1. Oral Gavage Administration in Rodents (Mice and Rats)
-
Purpose: To administer a precise oral dose of this compound.
-
Materials:
-
This compound solution at the desired concentration.
-
Appropriately sized oral gavage needle (flexible or with a ball tip is recommended to prevent injury).
-
Syringe corresponding to the volume to be administered.
-
-
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck. For rats, a towel wrap may be effective.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.
-
Dose Administration: Once the needle is in the correct position (a slight vibration may be felt if it enters the trachea, in which case it should be immediately withdrawn), slowly administer the solution.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing.
-
2. Intraperitoneal (IP) Injection in Rodents (Mice and Rats)
-
Purpose: To administer this compound for rapid systemic absorption.
-
Materials:
-
This compound solution at the desired concentration.
-
Sterile syringe and needle (25-27 gauge for mice, 23-25 gauge for rats).[9]
-
-
Procedure:
-
Animal Restraint: Restrain the animal in dorsal recumbency (on its back) with the head tilted slightly downwards.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen. Avoid the midline to prevent damage to the bladder and cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back.
-
Dose Administration: Inject the solution into the peritoneal cavity.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of discomfort or adverse reactions.
-
Visualizations
Caption: Loxapine's dual antagonism of D2 and 5-HT2A receptors.
Caption: General experimental workflow for antipsychotic testing.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. drugcentral.org [drugcentral.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. Interspecies variability and drug interactions of loxapine metabolism in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Loxapine Succinate versus clozapine: a comparative analysis of receptor binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the receptor binding profiles of loxapine succinate and clozapine, two antipsychotic agents with notable clinical differences. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Quantitative Receptor Binding Data
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of loxapine and clozapine for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | 12 - 29 | 270 |
| D2 | <2 | 125 - 160 |
| D3 | >1000 | 555 |
| D4 | 12 - 29 | 24 |
| D5 | 12 - 29 | 454 |
| Serotonin Receptors | ||
| 5-HT1A | >1000 | 120 |
| 5-HT2A | <2 | 5.4 |
| 5-HT2C | 12 - 29 | 9.4 |
| 5-HT3 | - | 95 |
| 5-HT4 | >1000 | - |
| 5-HT6 | >1000 | 4 |
| 5-HT7 | >1000 | 6.3 |
| Adrenergic Receptors | ||
| α1A | - | 1.6 |
| α2A | - | 90 |
| Histamine Receptors | ||
| H1 | - | 1.1 |
| Muscarinic Receptors | ||
| M1 | - | 6.2 |
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities presented in this guide are typically determined using radioligand binding assays.[1][2][3] This technique is considered a gold standard for quantifying the interaction between a ligand (the drug) and its receptor.[2][3] The general protocol involves the following key steps:
-
Receptor Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared.[4][5] This is often achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]
-
Incubation: The prepared receptor membranes are incubated with a radiolabeled ligand (a molecule with a radioactive isotope that is known to bind to the target receptor) and varying concentrations of the unlabeled competitor drug (loxapine or clozapine).[2][4]
-
Equilibrium: The incubation is allowed to proceed for a specific time at a controlled temperature to reach binding equilibrium.[3][4]
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand.[2] This is commonly achieved by rapid vacuum filtration through glass fiber filters that trap the membranes with the bound radioligand.[4]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[4] This measurement is proportional to the amount of radioligand bound to the receptors.
-
Data Analysis: The data is then analyzed to determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental workflow for a radioligand binding assay.
Simplified Dopamine D2 receptor signaling pathway.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gi/o).[6][7][8] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.[7][9]
Simplified Serotonin 5-HT2A receptor signaling pathway.
The serotonin 5-HT2A receptor is also a GPCR, but it primarily couples to Gq/11 proteins.[10] Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11][12] These events trigger a cascade of downstream cellular responses.[12]
Comparative Discussion
Loxapine, historically classified as a typical antipsychotic, exhibits a receptor binding profile with some atypical features.[13] Notably, it has a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, with a 5-HT2A/D2 ratio greater than 1, which is a characteristic often associated with atypical antipsychotics.[13] This dual antagonism is believed to contribute to a lower risk of extrapyramidal side effects compared to traditional typical antipsychotics.[13] Loxapine also shows a higher affinity for D4 and D1 receptors compared to clozapine.[13][14]
Clozapine is considered the prototypical atypical antipsychotic and is known for its efficacy in treatment-resistant schizophrenia.[15] Its mechanism of action is thought to be mediated through antagonism of D2 and 5-HT2A receptors.[15][16] Clozapine has a relatively lower affinity for D2 receptors compared to many other antipsychotics, but a high affinity for a wide range of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[15][16] This broad receptor interaction profile is thought to contribute to both its therapeutic effects and its notable side-effect profile, which includes a risk of agranulocytosis.[14][16]
References
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. go.drugbank.com [go.drugbank.com]
Loxapine Succinate: A Preclinical Validation of its Antipsychotic Efficacy in Schizophrenia Models
For Immediate Release
This comprehensive guide provides a comparative analysis of the antipsychotic effects of Loxapine Succinate in established preclinical models of schizophrenia. The data presented herein offers researchers, scientists, and drug development professionals a detailed overview of Loxapine's performance against other typical and atypical antipsychotic agents, supported by experimental data and detailed methodologies.
Introduction
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent that has been in clinical use for several decades.[1] While structurally similar to the atypical antipsychotic clozapine, it is generally classified as a typical antipsychotic due to its potent dopamine D2 receptor antagonism.[1][2] However, it also exhibits significant affinity for serotonin 5-HT2A receptors, a characteristic of atypical antipsychotics.[1][2] This dual-receptor antagonism is believed to mediate its therapeutic effects in schizophrenia.[2] This guide focuses on the preclinical validation of this compound's antipsychotic potential, comparing its efficacy with the typical antipsychotic Haloperidol and the atypical antipsychotics Risperidone and Olanzapine in rodent models designed to mimic aspects of schizophrenia.
Mechanism of Action: A Dual Approach
Loxapine's antipsychotic action is primarily attributed to its ability to block dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2] The hyperactivity of dopaminergic pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions, and by blocking D2 receptors, loxapine helps to alleviate these symptoms.[2] Its antagonism of 5-HT2A receptors is a feature it shares with atypical antipsychotics and is thought to contribute to its effects on the negative and cognitive symptoms of the disorder.[2]
Comparative Efficacy in Preclinical Models
The antipsychotic potential of this compound has been evaluated in several well-established rodent models of schizophrenia. These models aim to replicate specific symptom domains of the disorder, such as positive, negative, and cognitive symptoms.
Amphetamine-Induced Hyperlocomotion (AIH) Model
This model is widely used to screen for antipsychotic activity, as the hyperactivity induced by amphetamine is primarily mediated by increased dopamine transmission, mimicking the hyperdopaminergic state associated with psychosis.
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Procedure: Rats are habituated to an open-field arena. On the test day, animals are pre-treated with either vehicle, this compound, or a comparator antipsychotic. After a set pre-treatment time, they are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion. Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a specified duration (e.g., 60-90 minutes).
-
Endpoint: The ability of the antipsychotic to attenuate the amphetamine-induced increase in locomotor activity.
Comparative Data Summary:
| Compound | Dose Range (mg/kg) | Route | Animal Model | % Inhibition of AIH (approx.) | Reference |
| This compound | 0.3 - 3.0 | i.p. | Rat | Graded reversal | (Abstract, specific data unavailable) |
| Haloperidol | 0.05 - 0.2 | i.p. | Rat | Significant reduction | [3] |
| Olanzapine | 1.0 - 5.0 | i.p. | Rat | Significant reduction | (Implied from various studies) |
| Risperidone | 0.1 - 1.0 | i.p. | Mouse | Significant enhancement of PPI | [4] (Different model, for context) |
Note: Direct comparative quantitative data for Loxapine in the AIH model from a full-text study was not available in the searched literature. The "graded reversal" is based on an abstract and suggests a dose-dependent effect.
Apomorphine-Induced Stereotypy Model
Apomorphine is a direct dopamine receptor agonist that induces stereotypic behaviors (e.g., sniffing, gnawing, licking) in rodents. The antagonism of these behaviors is a classic screening method for dopamine-blocking antipsychotics.
Experimental Protocol:
-
Animals: Male rats.
-
Procedure: Animals are pre-treated with the test compound (this compound or Haloperidol) or vehicle. After the pre-treatment period, apomorphine (e.g., 1.5 mg/kg, s.c.) is administered. The intensity of stereotypic behaviors is then scored by a trained observer at regular intervals over a specific observation period.
-
Endpoint: Reduction in the total stereotypy score compared to the vehicle-treated group.
Comparative Data Summary:
A study directly comparing Loxapine and Haloperidol in this model demonstrated that both drugs were effective in reducing apomorphine-induced stereotypies.[2] While the full quantitative data from this specific study is not detailed here, it confirms Loxapine's potent dopamine-blocking activity, comparable to that of Haloperidol.[2]
Models of Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia. Preclinical models often use NMDA receptor antagonists like ketamine or phencyclidine (PCP) to induce cognitive deficits relevant to the disorder.
Experimental Protocol (General):
-
Animals: Mice or rats.
-
Procedure: Animals are treated with an NMDA receptor antagonist (e.g., ketamine) to induce cognitive deficits. Performance is then assessed in various cognitive tasks, such as the Y-maze (for spatial working memory), novel object recognition (for recognition memory), or the attentional set-shifting task (for executive function). The ability of an antipsychotic to reverse these deficits is measured.
-
Endpoint: Improvement in performance in the respective cognitive task.
Comparative Data Summary:
While studies have shown that atypical antipsychotics like Olanzapine can ameliorate ketamine-induced cognitive deficits, specific data for Loxapine in these models was not found in the conducted search.[5][6] This represents a gap in the publicly available preclinical data for a direct comparison.
Experimental Workflow and Logical Relationships
Discussion and Conclusion
The available preclinical data, although not exhaustive in direct head-to-head comparisons in all models, supports the antipsychotic efficacy of this compound. Its ability to antagonize dopamine-mediated behaviors, such as amphetamine-induced hyperlocomotion and apomorphine-induced stereotypy, is comparable to the potent typical antipsychotic Haloperidol. This confirms its strong D2 receptor blocking activity.
The data on Loxapine's effects on cognitive deficits in animal models is less clear from the reviewed literature. While its 5-HT2A antagonism suggests potential benefits in this domain, further studies directly comparing it to atypical antipsychotics like Olanzapine and Risperidone in models of cognitive impairment are warranted to fully characterize its preclinical profile.
References
- 1. Effect of acute and chronic olanzapine treatment on phencyclidine-induced behavioral sensitization in rats with neonatal dopamine loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerance phenomena with neuroleptics catalepsy, apomorphine stereotypies and striatal dopamine metabolism in the rat after single and repeated administration of loxapine and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 4. b-neuro.com [b-neuro.com]
- 5. The protective effect of olanzapine on ketamine induced cognitive deficit and increased NR1 expression in rat model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olanzapine ameliorated cognition deficit in a schizophrenia mouse model | Pharmakeftiki [pharmakeftiki.hsmc.gr]
Loxapine Succinate: A Bridge Between Typical and Atypical Antipsychotics
An in-depth comparative analysis of Loxapine Succinate's pharmacodynamic and clinical properties reveals a unique profile that straddles the traditional classification of antipsychotic medications. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of Loxapine's characteristics against both typical and atypical antipsychotics, supported by experimental data and methodologies.
Loxapine, a dibenzoxazepine tricyclic antipsychotic, has long been classified as a typical or first-generation antipsychotic. However, its pharmacological profile, particularly its receptor binding affinities, suggests a closer resemblance to atypical or second-generation agents. This guide will delve into the nuances of Loxapine's properties, offering a comprehensive, data-driven perspective.
Pharmacodynamic Profile: A Tale of Two Receptors
The primary distinction between typical and atypical antipsychotics lies in their affinity for dopamine D2 and serotonin 5-HT2A receptors. Typical antipsychotics are potent D2 receptor antagonists, a mechanism strongly linked to their efficacy in treating positive psychotic symptoms but also to a high incidence of extrapyramidal symptoms (EPS). Atypical antipsychotics, in contrast, exhibit a more potent antagonism of 5-HT2A receptors relative to D2 receptors, which is thought to contribute to their efficacy against negative symptoms and a lower risk of EPS.
Loxapine presents a hybrid profile. It is a potent antagonist at both D2 and 5-HT2A receptors.[1] Notably, some studies indicate that loxapine is equipotent in blocking both D2 and 5-HT2A receptors.[2][3] This dual action is a key feature that distinguishes it from many typical antipsychotics and aligns it more closely with the receptor binding profile of atypical agents.[1][4] Furthermore, at lower doses (<50 mg/day), loxapine's 5-HT2A receptor occupancy can be higher than its D2 occupancy, further blurring the lines of its classification.[2][4]
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound compared to Haloperidol, a representative typical antipsychotic, and Olanzapine, a representative atypical antipsychotic, for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Haloperidol (Ki, nM) | Olanzapine (Ki, nM) |
| Dopamine D2 | 0.5 - 12.8 | 0.5 - 1.5 | 11 - 21.4 |
| Serotonin 5-HT2A | 0.5 - 7.0 | 30 - 100 | 4 - 20 |
| Dopamine D4 | 0.5 - 10 | 5 - 20 | 27 |
| Histamine H1 | 10 - 40 | 500 - 1000 | 7 |
| Muscarinic M1 | 100 - 200 | >1000 | 26 |
| Adrenergic α1 | 10 - 50 | 10 - 30 | 50 |
Data compiled from multiple sources.[5][6][7][8]
dot
Receptor binding affinity comparison.
Clinical Efficacy: A Mixed Picture
Clinical trial data indicates that the overall antipsychotic efficacy of loxapine is comparable to both typical and other atypical antipsychotics for the management of positive symptoms of schizophrenia.[2][9][10] However, some evidence suggests that loxapine may be more effective than typical antipsychotics in reducing negative symptoms, a characteristic more commonly associated with atypical agents.[2][10]
Comparative Clinical Trial Data
The following table presents representative data from clinical trials comparing the efficacy of Loxapine, Haloperidol, and Olanzapine, as measured by the change in the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS) total scores from baseline.
| Study Parameter | Loxapine | Haloperidol | Olanzapine |
| Baseline PANSS Total Score (Mean) | ~90-100 | ~90-100 | ~90-100 |
| Change from Baseline (Mean) | -15 to -25 | -10 to -20 | -20 to -30 |
| Baseline BPRS Total Score (Mean) | ~45-55 | ~45-55 | ~45-55 |
| Change from Baseline (Mean) | -10 to -15 | -8 to -12 | -12 to -18 |
Data are illustrative and compiled from multiple clinical trials.[11][12][13][14][15] A 20% reduction in PANSS score is often considered a clinically significant response.[5]
Side Effect Profile: The Deciding Factor
The side effect profile of an antipsychotic is a critical determinant of its clinical utility and is often the primary basis for the typical versus atypical distinction.
Extrapyramidal Symptoms (EPS)
At higher doses, loxapine's side effect profile, particularly the incidence of EPS, is more aligned with that of typical antipsychotics.[2][9] However, at lower doses, the risk of EPS with loxapine is reduced.[2] Compared to atypical antipsychotics, loxapine generally produces more extrapyramidal side effects.[9][10]
Metabolic Side Effects
Atypical antipsychotics, particularly olanzapine and clozapine, are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[3][10][16][17] Data on the metabolic effects of loxapine are less extensive, but it is generally considered to have a lower propensity for weight gain and metabolic disturbances compared to olanzapine.[3][18]
Comparative Side Effect Incidence
| Side Effect | Loxapine | Haloperidol | Olanzapine |
| Incidence of EPS (Any) | Moderate to High | High | Low |
| Incidence of Akathisia | Moderate | High | Low |
| Clinically Significant Weight Gain (>7% of baseline) | Low to Moderate | Low | High |
| Mean Change in Triglycerides | Minimal | Minimal | Significant Increase |
| Mean Change in Total Cholesterol | Minimal | Minimal | Significant Increase |
Data compiled from multiple sources.[3][15][16][17][18][19][20][21][22][23][24]
dot
Classification based on side effects.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
Objective: To determine the binding affinity of a test compound (e.g., Loxapine) for a specific receptor (e.g., Dopamine D2).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [3H]Spiperone for D2 receptors).
-
Test compound (Loxapine) at various concentrations.
-
Non-specific binding agent (e.g., a high concentration of an unlabeled ligand like Haloperidol).
-
Assay buffer.
-
96-well microplates.
-
Filter mats.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and the non-specific binding agent.
-
Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in a scintillation counter to measure the radioactivity, which corresponds to the amount of bound radioligand.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][2][4][25][26]
dot
Radioligand binding assay workflow.
Positron Emission Tomography (PET) for In Vivo Receptor Occupancy
Objective: To measure the in vivo occupancy of a specific receptor (e.g., Dopamine D2) by an antipsychotic drug in the human brain.
Materials:
-
PET scanner.
-
Radiotracer specific for the receptor (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors).
-
Human subjects (healthy volunteers or patients).
-
Antipsychotic drug being studied.
Procedure:
-
Baseline Scan: A PET scan is performed on the subject before administration of the antipsychotic drug to measure the baseline receptor availability. The radiotracer is injected intravenously, and its distribution in the brain is imaged over time.
-
Drug Administration: The subject is treated with the antipsychotic drug for a specified period to achieve steady-state plasma concentrations.
-
Post-Drug Scan: A second PET scan is performed while the subject is on the medication. The radiotracer is again injected, and its binding to the receptors is measured.
-
Data Analysis: The PET images from the baseline and post-drug scans are analyzed to quantify the binding potential of the radiotracer in specific brain regions (e.g., the striatum for D2 receptors). The receptor occupancy is calculated as the percentage reduction in radiotracer binding from the baseline to the post-drug condition.[9][27][28][29]
Conclusion
This compound occupies a unique position in the antipsychotic landscape. Its pharmacodynamic profile, characterized by potent antagonism of both D2 and 5-HT2A receptors, mirrors that of atypical antipsychotics. Clinically, its efficacy is comparable to both classes of drugs, with some indications of superior efficacy for negative symptoms compared to typicals. However, its dose-dependent risk of extrapyramidal symptoms, particularly at higher doses, aligns it more with typical antipsychotics. In terms of metabolic side effects, it appears to have a more favorable profile than many atypical agents. This comprehensive view suggests that Loxapine can be considered a transitional agent, bridging the gap between typical and atypical antipsychotics, and its utility in specific patient populations warrants continued investigation.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-emergent metabolic syndrome in patients with schizophrenia receiving atypical (second-generation) antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A PET study of dopamine D2 and serotonin 5-HT2 receptor occupancy in patients with schizophrenia treated with therapeutic doses of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxfordhealthbrc.nihr.ac.uk [oxfordhealthbrc.nihr.ac.uk]
- 11. Comparative efficacy of olanzapine and haloperidol for patients with treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olanzapine versus haloperidol in the treatment of schizophrenia and other psychotic disorders: quality of life and clinical outcomes of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Olanzapine versus haloperidol: acute phase results of the international double-blind olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine versus placebo and haloperidol: acute phase results of the North American double-blind olanzapine trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atypical Antipsychotics and Metabolic Syndrome: From Molecular Mechanisms to Clinical Differences [mdpi.com]
- 17. Metabolic side effects in persons with schizophrenia during mid‐ to long‐term treatment with antipsychotics: a network meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Extrapyramidal symptoms and tolerability of olanzapine versus haloperidol in the acute treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. impactfactor.org [impactfactor.org]
- 23. medscape.com [medscape.com]
- 24. researchgate.net [researchgate.net]
- 25. Receptor-Ligand Binding Assays [labome.com]
- 26. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 29. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of Loxapine Succinate and Quetiapine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical profiles of Loxapine Succinate and Quetiapine, two antipsychotic agents with distinct pharmacological characteristics. While Loxapine is traditionally classified as a typical antipsychotic, emerging evidence suggests it possesses some atypical properties. Quetiapine is a well-established atypical antipsychotic. This comparison focuses on their performance in key animal models, supported by experimental data on receptor binding affinities and behavioral outcomes.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki values in nM) of Loxapine and Quetiapine for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Quetiapine (Ki, nM) | Primary Function & Implication |
| Dopamine Receptors | |||
| D1 | 12 - 29 | 455 | Involved in cognitive function. |
| D2 | < 2 | 167 - 357 | Primary target for antipsychotic efficacy; high affinity is also linked to a higher risk of extrapyramidal symptoms (EPS). |
| D3 | Higher affinity than for D2 | 224 | May be involved in cognition and mood. |
| D4 | Higher affinity than other dopamine receptors | 27 | Target for antipsychotic effects, particularly for atypical antipsychotics. |
| Serotonin Receptors | |||
| 5-HT1A | > 1000 (low affinity) | 214 | Agonism at this receptor may contribute to anxiolytic and antidepressant effects, and may mitigate EPS. |
| 5-HT2A | < 2 | 34 | Antagonism is a hallmark of atypical antipsychotics and is thought to reduce the risk of EPS and potentially improve negative symptoms. |
| 5-HT2C | 12 - 29 | 110 | Antagonism may be associated with weight gain. |
Note: Ki values are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Behavioral Pharmacology: Efficacy and Side-Effect Models
Animal models are crucial for predicting the clinical efficacy and side-effect liability of antipsychotic drugs. This section compares the effects of Loxapine and Quetiapine in standard preclinical behavioral assays.
Models of Antipsychotic Efficacy
Conditioned Avoidance Response (CAR): This model is a classic predictor of antipsychotic activity. In this task, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance behavior at doses that do not impair the ability to escape the aversive stimulus itself.
| Drug | Animal Model | Effective Dose Range (s.c.) | Key Findings |
| Loxapine | Rat | Data not available for a direct ED50 comparison. | Loxapine is known to inhibit conditioned avoidance responding, a characteristic of antipsychotic drugs. |
| Quetiapine | Rat | 20 - 50 mg/kg | A high dose of 50 mg/kg was required to produce a persistent suppression of the avoidance response without impairing the escape response[1][2]. |
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. A weak prestimulus (prepulse) normally inhibits the startle response to a subsequent strong stimulus. Antipsychotics can restore PPI deficits in animal models.
| Drug | Animal Model | Effective Dose | Key Findings |
| Loxapine | Data not available | - | No direct studies on the effect of loxapine on PPI were identified in the literature search. |
| Quetiapine | Rat (low gating strain) | 7.5 mg/kg (s.c.) | Quetiapine significantly enhanced PPI in rats with naturally low levels of sensorimotor gating[3]. |
Model of Extrapyramidal Side Effect (EPS) Liability
Catalepsy Test: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used model to predict the likelihood of an antipsychotic drug causing extrapyramidal symptoms (EPS) in humans.
| Drug | Animal Model | Cataleptogenic Dose | Key Findings |
| Loxapine | Rat | 0.3 mg/kg (s.c.) | Loxapine is known to induce catalepsy, which is consistent with its classification as a typical antipsychotic with a higher risk of EPS[4]. |
| Quetiapine | Rat | Not cataleptogenic | Quetiapine does not induce catalepsy even at high doses, which aligns with its profile as an atypical antipsychotic with a low risk of EPS[5]. |
Signaling Pathways
The interaction of Loxapine and Quetiapine with dopamine D2 and serotonin 5-HT2A receptors triggers distinct intracellular signaling cascades.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are the generalized protocols for the key behavioral experiments cited.
Conditioned Avoidance Response (CAR)
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A light or a tone generator serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition: A rat is placed in one compartment of the shuttle box. The CS (e.g., a light) is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a 0.5 mA footshock) delivered through the grid floor. The animal can escape the shock by moving to the other compartment. After several trials, the rat learns to move to the other compartment during the CS presentation to avoid the shock.
-
Testing: Once the avoidance response is stably acquired, the animal is pre-treated with the test compound (Loxapine or Quetiapine) or vehicle at various doses and time points before the test session.
-
-
Data Collection: The number of successful avoidances (moving during the CS), escapes (moving during the US), and escape failures are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Caption: Conditioned Avoidance Response Workflow.
Catalepsy Bar Test
-
Apparatus: A horizontal bar (approximately 0.9 cm in diameter) is fixed at a height (e.g., 9 cm) that requires the rat to be in a "rearing" position with its forepaws on the bar and hind paws on the surface.
-
Procedure:
-
The rat is administered the test compound (Loxapine or Quetiapine) or vehicle.
-
At a specified time after injection (e.g., 30, 60, 90 minutes), the rat's forepaws are gently placed on the bar.
-
-
Data Collection: The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A longer descent latency is indicative of catalepsy. A cut-off time (e.g., 180 seconds) is typically used.
Caption: Catalepsy Bar Test Workflow.
Summary of Preclinical Comparison
Based on the available data from animal models, this compound and Quetiapine exhibit distinct preclinical profiles.
-
Receptor Binding: Both drugs are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors. However, Loxapine generally shows higher affinity for the D2 receptor, which is consistent with its classification as a typical antipsychotic. Quetiapine's lower D2 affinity and rapid dissociation may contribute to its atypical profile.
-
EPS Liability: The most striking difference in their preclinical profiles is in the catalepsy model. Loxapine is clearly cataleptogenic at low doses, predicting a higher risk of EPS. In contrast, Quetiapine shows a very low propensity to induce catalepsy, suggesting a much lower risk of these motor side effects.
This preclinical data aligns with the clinical profiles of Loxapine and Quetiapine, where Loxapine is associated with a higher incidence of EPS compared to Quetiapine. Further head-to-head studies in animal models would be beneficial to provide more precise quantitative comparisons of their potencies and to further elucidate the neurobiological underpinnings of their distinct clinical effects.
References
- 1. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotensin-deficient mice have deficits in prepulse inhibition: restoration by clozapine but not haloperidol, olanzapine, or quetiapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Loxapine Succinate: A Guide for Laboratory Professionals
The proper disposal of Loxapine Succinate, a dibenzoxazepine antipsychotic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound waste in a research and development setting.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a stringent regulatory framework. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may also apply and can be more stringent than federal laws.[1] It is imperative that all disposal activities comply with these regulations. This compound is classified as toxic if swallowed, which underscores the need for careful handling and disposal.[3][4]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn. This includes:
2. Waste Segregation and Containment: Proper segregation of pharmaceutical waste is crucial.[6]
-
Do not mix this compound waste with general laboratory trash.
-
Keep this compound waste in a dedicated, clearly labeled, and sealed container to prevent leaks or spills.[4][5]
-
For spills, absorb the material with an inert, liquid-binding material such as diatomite or universal binders.[3] Decontaminate the surface with alcohol and dispose of the contaminated materials according to the procedures for this compound waste.[3]
3. Disposal of Unused or Expired this compound: For unused or expired this compound:
-
It is recommended to use a licensed, professional waste disposal company.[5]
-
Do not flush this compound down the drain or toilet, as this can lead to environmental contamination.[7][8]
-
If a professional disposal service or a take-back program is not available, the unused product can be prepared for household trash disposal by mixing it with an unpalatable substance like dirt, cat litter, or used coffee grounds.[1][9] This mixture should then be placed in a sealed container before being discarded.[1][9]
4. Disposal of Contaminated Materials: Items such as personal protective equipment, empty containers, and other materials contaminated with this compound must also be disposed of as hazardous waste.[10]
-
Empty containers should have their labels removed or blacked out to protect personal information if applicable, although this is more relevant in a clinical context.[9][11]
-
Place all contaminated materials in a designated, sealed waste container.
5. Final Disposal: The final disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[3] This typically involves incineration at a permitted hazardous waste facility.[2][6]
Safety and Handling Data for this compound
The following table summarizes key safety information for this compound, which informs the necessary precautions for its disposal.
| Parameter | Information | Citation |
| Acute Toxicity (Oral) | Category 3, Toxic if swallowed | [3][4] |
| Eye Irritation | Causes serious eye irritation | [3] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [3][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis, strong reducing agents | [3][12] |
| Storage | Store locked up in a dry, well-ventilated place. Keep refrigerated to maintain product quality. | [3][12][13] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pacecares.primetherapeutics.com [pacecares.primetherapeutics.com]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 11. dea.gov [dea.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling Loxapine Succinate
Essential Safety and Handling Guide for Loxapine Succinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is an antipsychotic medication of the dibenzoxazepine class.[1] While safety data sheets indicate it does not have established occupational exposure limits, it may still cause irritation to the eyes, skin, and respiratory tract.[2][3][4][5] Therefore, treating it as a potentially hazardous compound and following proper handling protocols is a prudent measure in a laboratory setting.[6][7][8]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. For activities involving hazardous drugs, general best practices recommend more stringent PPE.[7][9][10]
| Protection Type | Equipment | Specification & Use Case |
| Eye & Face | Safety Goggles or Glasses | Must be worn at all times. Use chemical safety goggles with side shields, compliant with standards like EU EN 166 or NIOSH.[2][3][4][5] A face shield offers additional protection against splashes.[6][10] |
| Hand | Disposable Gloves | Wear protective gloves, such as nitrile rubber.[4] For handling hazardous compounds, wearing two pairs of chemotherapy-grade gloves is recommended.[7][9] Inspect gloves before use and use proper removal techniques to avoid skin contact.[5] Change gloves at least every 30-60 minutes or immediately if torn or contaminated.[7][9] |
| Body | Protective Gown/Clothing | Wear a long-sleeved, disposable gown made of a low-permeability fabric with a solid front and tight-fitting cuffs.[4][7] Impervious clothing is recommended.[3] The inner glove should be under the cuff and the outer glove over it.[7] |
| Respiratory | Respirator | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2][4][5] For large-scale use, emergencies, potential aerosol generation, or handling of the powder outside of a ventilated enclosure, a NIOSH/MSHA-approved respirator (e.g., N95) is necessary.[4][6][9] |
Operational and Disposal Plans
Following a systematic, step-by-step process for handling and disposal minimizes the risk of exposure and contamination.
I. Operational Plan: Safe Handling Workflow
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] For handling the solid form, use a chemical fume hood or other ventilated enclosure to prevent dust formation.[5]
-
Safety Stations: Ensure an accessible safety shower and eye wash station are available.[3]
-
Restricted Area: Prohibit eating, drinking, smoking, or applying cosmetics in the designated handling area.[3][4][7]
2. Donning Personal Protective Equipment (PPE):
-
Step 1: Gown: Put on a disposable, long-sleeved gown, ensuring it is securely fastened.[7]
-
Step 2: Inner Gloves: Don the first pair of nitrile gloves, tucking the gown's cuffs underneath the gloves.[7]
-
Step 3: Respirator/Mask (if required): If the risk assessment indicates a need for respiratory protection, perform a fit-check on your N95 or other approved respirator.[9]
-
Step 4: Eye Protection: Put on safety goggles.[3]
-
Step 5: Outer Gloves: Don the second pair of gloves, pulling them over the cuffs of the gown.[7]
3. Handling the Compound:
-
Avoid Dust: Handle the solid material carefully to avoid creating dust.[2][4][5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[2][4]
-
No Ingestion/Inhalation: Take measures to prevent ingestion and inhalation.[2][4]
4. Doffing Personal Protective Equipment (PPE):
-
Step 1: Outer Gloves: Remove the outer, more contaminated pair of gloves first. Dispose of them in a designated hazardous waste container.[7]
-
Step 2: Gown: Remove the gown by rolling it away from the body to contain any surface contamination. Dispose of it immediately.
-
Step 3: Eye Protection: Remove safety goggles.
-
Step 4: Respirator/Mask (if worn): Remove the respirator without touching the front.
-
Step 5: Inner Gloves: Remove the final pair of gloves using a proper, skin-to-skin and glove-to-glove removal technique.
-
Step 6: Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3][5]
II. Disposal Plan
1. Waste Containment:
-
Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and other contaminated solids should be considered chemical waste.[11]
-
Primary Container: Place all contaminated solid waste into a clearly labeled, sealed plastic bag or a suitable, closed container.[5][7]
-
Empty Product Containers: Sweep residual powder from empty containers and collect it for disposal.[2][4] Place the empty, cleaned container in the appropriate waste stream.
2. Spill and Decontamination Procedure:
-
Personal Safety: Ensure appropriate PPE is worn before cleaning a spill.[2][3]
-
Containment: For spills of the solid, carefully sweep or scoop the material to avoid creating dust and place it into a suitable container for disposal.[2][4]
-
Decontamination: Clean the spill area and any contaminated surfaces. Some sources suggest scrubbing with alcohol.[3]
3. Final Disposal:
-
Regulatory Compliance: Dispose of all this compound waste in accordance with local, state, and federal regulations.[3]
-
Activated Carbon: One method for deactivating pharmaceutical waste involves using disposal systems containing activated carbon, which can be an effective and safe way to manage unused medication.[12][13]
-
Transport: When moving waste containers, use a secondary container or cart to prevent spills.[11]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. osha.gov [osha.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. smu.ca [smu.ca]
- 12. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and this compound in an activated carbon disposal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
